Product packaging for 4-(2-Methylsulfonylphenyl)aniline(Cat. No.:CAS No. 31433-65-5)

4-(2-Methylsulfonylphenyl)aniline

Cat. No.: B8576839
CAS No.: 31433-65-5
M. Wt: 247.31 g/mol
InChI Key: DDXKAGIILGJQOZ-UHFFFAOYSA-N
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Description

4-(2-Methylsulfonylphenyl)aniline is a chemical compound of interest in pharmaceutical and medicinal chemistry research. The structure incorporates an aniline moiety linked to a 2-methylsulfonylphenyl group, a feature found in compounds with documented biological activity. Specifically, the methylsulfonyl (SO₂CH₃) pharmacophore is a key structural component in several classes of selective cyclooxygenase-2 (COX-2) inhibitors . Researchers investigate such compounds for their potential as anti-inflammatory agents, as the methylsulfonyl group is known to confer selectivity towards the COX-2 enzyme isoform . This molecular framework may also serve as a versatile building block in organic synthesis for developing novel heterocyclic compounds, such as indole derivatives and benzimidazoles, which are often explored for antimicrobial and anti-inflammatory properties . As a research chemical, this compound is provided for use in laboratory studies only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2S B8576839 4-(2-Methylsulfonylphenyl)aniline CAS No. 31433-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31433-65-5

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

4-(2-methylsulfonylphenyl)aniline

InChI

InChI=1S/C13H13NO2S/c1-17(15,16)13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3

InChI Key

DDXKAGIILGJQOZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Methylsulfonylphenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible multi-step synthesis pathway for 4-(2-Methylsulfonylphenyl)aniline, a molecule of interest in medicinal chemistry and materials science. The proposed route is based on established and reliable organic transformations, providing a strategic approach for its preparation in a laboratory setting. This document furnishes detailed experimental protocols, quantitative data from analogous reactions, and visual diagrams to facilitate a comprehensive understanding of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached through a three-step sequence involving an Ullmann condensation, oxidation of a thioether, and the reduction of a nitro group. This pathway is designed for efficiency and utilizes commercially available starting materials.

The overall synthetic transformation is depicted below:

Overall_Synthesis 2-Chloronitrobenzene 2-Chloronitrobenzene Intermediate_1 4-Methoxy-2'-nitrodiphenylamine 2-Chloronitrobenzene->Intermediate_1 Ullmann Condensation 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Intermediate_1 Intermediate_2 2-(Methylthio)-4'-methoxydiphenylamine Intermediate_1->Intermediate_2 Thiolation Intermediate_3 2-(Methylsulfonyl)-4'-methoxydiphenylamine Intermediate_2->Intermediate_3 Oxidation Final_Product This compound Intermediate_3->Final_Product Demethylation & Reduction

Caption: Overall proposed synthesis pathway for this compound.

A more detailed, step-by-step logical workflow for the synthesis is as follows:

Synthesis_Workflow cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Introduction of Methylthio Group cluster_2 Step 3: Oxidation to Sulfone cluster_3 Step 4: Reduction and Demethylation Start 2-Chloronitrobenzene + 4-Methoxyaniline Reaction1 Copper-catalyzed C-N bond formation Start->Reaction1 Product1 4-Methoxy-2'-nitrodiphenylamine Reaction1->Product1 Product1_input 4-Methoxy-2'-nitrodiphenylamine Reaction2 Nucleophilic Aromatic Substitution with Sodium Thiomethoxide Product1_input->Reaction2 Product2 2-(Methylthio)-4'-methoxydiphenylamine Reaction2->Product2 Product2_input 2-(Methylthio)-4'-methoxydiphenylamine Reaction3 Oxidation with Hydrogen Peroxide Product2_input->Reaction3 Product3 2-(Methylsulfonyl)-4'-methoxydiphenylamine Reaction3->Product3 Product3_input 2-(Methylsulfonyl)-4'-methoxydiphenylamine Reaction4 Reduction of Nitro Group & Cleavage of Methoxy Group Product3_input->Reaction4 Final_Product_output This compound Reaction4->Final_Product_output

Caption: Detailed workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on analogous reactions found in the literature and are provided as a guide for laboratory execution.

Step 1: Synthesis of 4-Methoxy-2'-nitrodiphenylamine (Ullmann Condensation)

This step involves the copper-catalyzed C-N cross-coupling of 2-chloronitrobenzene and 4-methoxyaniline. The Ullmann condensation is a classic method for the formation of diarylamines.[1][2]

  • Reagents and Materials:

    • 2-Chloronitrobenzene

    • 4-Methoxyaniline

    • Potassium carbonate (K₂CO₃)

    • Copper(I) iodide (CuI)

    • L-Proline

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a dry round-bottom flask, add 2-chloronitrobenzene (1.0 eq), 4-methoxyaniline (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-methoxy-2'-nitrodiphenylamine.

Step 2: Synthesis of 2-(Methylthio)-4'-methoxydiphenylamine

This step aims to introduce the methylthio group via a nucleophilic aromatic substitution of the nitro group.

  • Reagents and Materials:

    • 4-Methoxy-2'-nitrodiphenylamine

    • Sodium thiomethoxide (NaSMe)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane

    • Saturated aqueous ammonium chloride

  • Procedure:

    • Dissolve 4-methoxy-2'-nitrodiphenylamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield 2-(methylthio)-4'-methoxydiphenylamine.

Step 3: Synthesis of 2-(Methylsulfonyl)-4'-methoxydiphenylamine (Oxidation)

The thioether is oxidized to the corresponding sulfone using a mild and efficient oxidizing agent.

  • Reagents and Materials:

    • 2-(Methylthio)-4'-methoxydiphenylamine

    • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

    • Acetic acid

    • Sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve 2-(methylthio)-4'-methoxydiphenylamine (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath and slowly add hydrogen peroxide (3.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 2-(methylsulfonyl)-4'-methoxydiphenylamine.

Step 4: Synthesis of this compound (Reduction and Demethylation)

The final step involves the reduction of the nitro group to an aniline and the cleavage of the methoxy group to a phenol, which will then be the final aniline product. A strong reducing agent is required for the simultaneous reduction and demethylation.

  • Reagents and Materials:

    • 2-(Methylsulfonyl)-4'-methoxydiphenylamine

    • Hydrobromic acid (HBr, 48% in water)

    • Acetic acid

    • Sodium hydroxide solution

    • Dichloromethane

  • Procedure:

    • To a solution of 2-(methylsulfonyl)-4'-methoxydiphenylamine (1.0 eq) in acetic acid, add hydrobromic acid (excess).

    • Heat the mixture to reflux (around 120-130 °C) for 8-12 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.

Quantitative Data

The following table summarizes typical yields for analogous reactions found in the literature. These values can serve as a benchmark for the expected efficiency of each synthetic step.

StepReaction TypeAnalogous ReactionReported Yield (%)
1Ullmann CondensationCoupling of aryl halides with anilines60-85
2ThiolationNucleophilic aromatic substitution of a nitro group with a thiolate70-90
3OxidationOxidation of aryl methyl sulfides to sulfones with H₂O₂/AcOH>90
4Reduction & DemethylationReduction of a nitro group and cleavage of a methoxy group with HBr65-80

Concluding Remarks

This technical guide provides a robust and well-reasoned synthetic pathway for the preparation of this compound. The proposed route is modular, allowing for optimization at each step. The detailed protocols and reference data are intended to provide researchers and drug development professionals with a solid foundation for the successful synthesis of this target molecule. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

CAS number and molecular weight of 4-(2-Methylsulfonylphenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a concise technical overview of the chemical compound 4-(2-Methylsulfonylphenyl)aniline. The information presented herein is intended to support research and development activities by providing key chemical identifiers.

Chemical Identity

The fundamental chemical properties of this compound are summarized in the table below. These identifiers are crucial for accurate documentation, procurement, and experimental design.

IdentifierValue
Chemical Name This compound
Synonym 4-(2-(Methylsulfonyl)phenyl)benzenamine
CAS Number 1437794-77-2
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol

Data Unavailability

Despite a comprehensive search of scientific databases and chemical supplier catalogs, detailed experimental protocols, biological activity data, and established signaling pathways for this compound could not be located. The available information is limited to its basic chemical identifiers. This suggests that the compound is not extensively studied or that research pertaining to it is not publicly available at this time.

Logical Relationship of Compound Identification

The process of identifying a chemical compound for research purposes follows a logical workflow. The primary identifiers are the name, CAS number, and molecular structure. From the molecular structure, the molecular formula and subsequently the molecular weight can be determined. These identifiers are essential for searching literature and databases for further information.

A Compound Name This compound B CAS Number 1437794-77-2 A->B Lookup C Molecular Formula C13H13NO2S A->C Derive from Structure E Search for Experimental Data (e.g., Synthesis, Biological Activity) A->E Database Query B->E Database Query D Molecular Weight 247.31 g/mol C->D Calculate F Data Not Found E->F

Caption: Workflow for Compound Data Retrieval.

Spectroscopic and Structural Analysis of 4-(Methylsulfonylphenyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite extensive literature searches, specific spectroscopic data (NMR, IR, MS) and detailed experimental protocols for 4-(2-Methylsulfonylphenyl)aniline could not be located. Therefore, this guide presents the available data for the closely related and structurally significant isomer, 4-(4-Methylsulfonylphenyl)aniline . The experimental methodologies provided are representative of the analytical techniques used for this class of compounds.

This technical guide provides a summary of the spectroscopic data and analytical methodologies for 4-(4-Methylsulfonylphenyl)aniline, a compound of interest to researchers and professionals in drug development and materials science. The structured data and detailed protocols are intended to facilitate its identification, characterization, and application in research settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-(4-Methylsulfonylphenyl)aniline.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Solvent Chemical Shift (δ) in ppm
¹H NMRCDCl₃7.18–7.39 (m, 10H, Ar-H), 9.52 (s, 1H, NH, D₂O exchangeable)[1]
¹³C NMR-Data not available in the searched resources.

Note: The provided ¹H NMR data is for N-Phenyl-p-toluenesulfonamide, a closely related structure. Specific data for 4-(4-Methylsulfonylphenyl)aniline was not found.

Table 2: Infrared (IR) Spectroscopy Data
Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch3208[1]
S=O Stretch1361, 1149[1]
Table 3: Mass Spectrometry (MS) Data
Ionization Method m/z Fragment
Electron Ionization (EI)233[M]⁺

Note: The mass spectrometry data is based on the molecular weight of N-Phenyl-p-toluenesulfonamide.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal before scanning the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization:

    • Electron Ionization (EI): Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it into the mass spectrometer, creating charged droplets from which ions are desolvated.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of aryl sulfone derivatives and the logical relationship of the analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., Aniline derivative, Sulfonyl chloride) reaction Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig coupling) start->reaction workup Work-up & Purification reaction->workup product Final Product: 4-(4-Methylsulfonylphenyl)aniline workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Figure 1: General experimental workflow for the synthesis and characterization of 4-(4-Methylsulfonylphenyl)aniline.

analytical_relationship compound Target Compound 4-(4-Methylsulfonylphenyl)aniline nmr NMR (Connectivity, Chemical Environment) compound->nmr ir IR (Functional Groups) compound->ir ms MS (Molecular Weight, Formula) compound->ms structure Chemical Structure nmr->structure ir->structure ms->structure

Figure 2: Logical relationship of analytical techniques for structural elucidation.

References

The Diverse Biological Landscape of Sulfonyl-Substituted Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl-substituted aniline scaffold, a cornerstone of many sulfonamide-based compounds, continues to be a fertile ground for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of this chemical class, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors.

Anticancer Activities

Sulfonyl-substituted anilines have emerged as a significant class of anticancer agents, exhibiting their therapeutic effects through the modulation of various enzymatic and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action

A primary mechanism of anticancer action for many sulfonyl-substituted anilines is the inhibition of carbonic anhydrases (CAs) .[1][2] Specifically, the tumor-associated isoforms CA IX and CA XII are key targets.[3] These enzymes play a critical role in regulating pH in the tumor microenvironment, and their inhibition disrupts the acid-base balance, leading to apoptosis and reduced tumor growth.[1]

Another significant anticancer strategy involves the inhibition of tyrosine kinases , which are pivotal in cancer cell signaling pathways that control growth and proliferation.[1] Some sulfonamide derivatives have been identified as potent tyrosine kinase inhibitors.[4]

Furthermore, sulfonyl-substituted anilines have been shown to target other key proteins involved in cancer progression, including:

  • Aromatase: Inhibition of this enzyme interferes with estrogen synthesis, proving effective in hormone-dependent cancers.[1]

  • Matrix Metalloproteinases (MMPs): By inhibiting MMPs, these compounds can impede cancer cell invasion and metastasis.[1]

  • Histone Deacetylases (HDACs): As emerging HDAC inhibitors, they offer potential in epigenetic-based cancer therapies.[1]

  • Pyruvate Kinase M2 (PKM2): Activation of this enzyme can disrupt the altered metabolic state of cancer cells.[5]

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of selected sulfonyl-substituted aniline derivatives against various cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Table 1: Anticancer Activity of Sulfonyl-α-L-amino Acid Derivatives

CompoundTarget Cell LineIC50 (µg/mL)
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine (5)HEPG251.9
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine (14)MCF754.2
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan (18)PaCa259.7
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine (3)MCF790.9
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine (3)PaCa269.5
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine (1)HEPG285.1
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-lysine (10)HEPG287.0

Table 2: Anticancer Activity of 1,3-Oxazole Derivatives [6][7]

CompoundCell Line SubpanelGI50 (µM)TGI (µM)LC50 (µM)
2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide (3l)Average1.64-1.863.16-3.815.53-7.27
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15)Average5.3712.936.0
Signaling Pathway Visualization

The following diagram illustrates the role of carbonic anhydrase IX (CA IX) in the tumor microenvironment and its inhibition by sulfonamides.

Inhibition of Carbonic Anhydrase IX by Sulfonamides.

Antimicrobial Activities

The antibacterial properties of sulfonyl-substituted anilines were the first to be discovered and remain a critical area of research, especially with the rise of antibiotic resistance.

Mechanism of Action

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) .[8] This enzyme is essential for the synthesis of folic acid, a vital component for bacterial DNA and RNA synthesis.[9] By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[8]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected sulfonyl-substituted aniline derivatives against various bacterial strains, with data presented as Minimum Inhibitory Concentration (MIC) values.

Table 3: Antimicrobial Activity of Sulfonamide Derivatives [10][11][12]

CompoundBacterial StrainMIC (µg/mL)
Compound 5aEscherichia coli7.81
Compound 9aEscherichia coli7.81
Compound IStaphylococcus aureus32-512
Compound IIStaphylococcus aureus32-512
Compound IIIStaphylococcus aureus32-512
Compound 7aMulti-drug resistant strains4.91-9.82
Compound 9bGram-positive/negative bacteria & fungi2.44-180.14
Compound 10aGram-positive/negative bacteria & fungi2.44-180.14
Compound 10cGram-positive/negative bacteria & fungi2.44-180.14
Compound 10fGram-positive/negative bacteria & fungi2.44-180.14
Compound 11cGram-positive/negative bacteria & fungi2.44-180.14
Signaling Pathway Visualization

The following diagram illustrates the bacterial folic acid synthesis pathway and its inhibition by sulfonamides.

FolicAcid_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Purines_Thymidine Purines, Thymidine, Methionine, etc. THF->Purines_Thymidine one-carbon transfer DNA_RNA Bacterial DNA & RNA Synthesis Purines_Thymidine->DNA_RNA Sulfonamide Sulfonyl-substituted aniline (Sulfonamide) Sulfonamide->DHPS competitively inhibits

Inhibition of Bacterial Folic Acid Synthesis.

Anti-inflammatory Activities

Sulfonyl-substituted anilines also exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action

Certain sulfonamide derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2) .[13] The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected sulfonamide derivatives, with data presented as IC50 values for COX-2 inhibition and in vivo anti-inflammatory activity.

Table 4: Anti-inflammatory Activity of Sulfonamide Derivatives [13][14]

CompoundCOX-2 IC50 (µM)In vivo Anti-inflammatory Activity (% inhibition)
Compound 10b0.5264.28
Naproxen-sulfanilamide conjugate6.69 ± 0.11-
Naproxen-sulfathiazole conjugate5.82 ± 0.28-
Naproxen-sulfaguanidine conjugate5.06 ± 0.29-
Celecoxib (Reference)0.7857.14

Experimental Protocols

This section provides an overview of common experimental methodologies for the synthesis and biological evaluation of sulfonyl-substituted anilines.

General Synthesis of Sulfonamides

A common method for the synthesis of N-substituted sulfonamides involves the reaction of an appropriate aniline with a sulfonyl chloride in the presence of a base.[15][16]

Example Protocol:

  • Reaction Setup: A mixture of the starting aniline (1 equivalent) and a sulfonyl chloride (1-1.2 equivalents) is dissolved in a suitable solvent such as pyridine or dichloromethane.

  • Base Addition: A base, such as pyridine or triethylamine, is added to the reaction mixture to neutralize the HCl generated during the reaction.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

In Vitro Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)[12]
  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters.

Determination of Minimum Inhibitory Concentration (MIC)[11]
  • Preparation of Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay[2]

This assay is based on the spectrophotometric determination of the hydrolysis of p-nitrophenyl acetate by carbonic anhydrase.

  • Reaction Mixture Preparation: A reaction mixture containing a buffer (e.g., Tris-sulfate, pH 7.6), the test compound dissolved in DMSO, and a known amount of carbonic anhydrase is prepared in a 96-well plate.

  • Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, p-nitrophenyl acetate.

  • Spectrophotometric Measurement: The rate of formation of the product, p-nitrophenol, is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.

In Vitro Anti-inflammatory Assay (Protein Denaturation Assay)[18]
  • Reaction Mixture Preparation: A reaction mixture containing bovine serum albumin (BSA), phosphate-buffered saline (PBS), and varying concentrations of the test compound is prepared.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce protein denaturation.

  • Measurement of Turbidity: The turbidity of the samples is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the test samples to that of the control.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel sulfonyl-substituted anilines.

DrugDiscovery_Workflow start Design of Novel Sulfonyl-substituted Anilines synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (e.g., MTT, CA inhibition) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, Disc Diffusion) screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) screening->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar anti_inflammatory->sar optimization Lead Optimization sar->optimization optimization->synthesis iterative process preclinical Preclinical Development optimization->preclinical

Drug Discovery Workflow.

References

A Technical Guide to the Physicochemical Properties of Ibuprofen: Solubility and Melting Point

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two critical physicochemical properties of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen: its melting point and solubility. Understanding these characteristics is fundamental for drug development, from formulation and dosage form design to ensuring bioavailability and therapeutic efficacy.

Physicochemical Data of Ibuprofen

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a crystalline solid.[1][2] Its key physical properties are summarized below.

PropertyValueSolvents / Conditions
Melting Point 75–78 °CN/A
Solubility Practically insoluble (<1 mg/mL)Water
21 mg/LWater (at 25°C)
~2 mg/mLPBS (pH 7.2)
Very solubleMost organic solvents
66.18 g/100 mL90% Ethanol (at 40°C)
~60 mg/mLEthanol
~50 mg/mLDMSO

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9]

Ibuprofen's low aqueous solubility classifies it as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[2] This insolubility in water presents a significant challenge in formulation, as it can limit the dissolution rate and, consequently, the bioavailability of the drug.[4][10] Conversely, it is readily soluble in organic solvents like ethanol, methanol, and acetone.[3][8]

Experimental Protocols

Accurate determination of melting point and solubility is crucial for quality control and formulation development. Standardized methodologies ensure reproducibility and reliability of the obtained data.

The capillary method is a common and straightforward technique for determining the melting point of a crystalline solid.[11]

Methodology:

  • Sample Preparation: The Ibuprofen sample must be completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[11][12]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube (typically sealed at one end). The tube is then tapped gently on a hard surface or dropped through a long glass tube to compact the powder into a column of 2.5-3.5 mm at the bottom.[13][14][15]

  • Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus, which consists of a heating block and a viewing lens or digital camera.[11]

  • Heating and Observation:

    • If the approximate melting point is known, the apparatus is heated rapidly to a temperature about 5-10°C below the expected melting point.[13][14]

    • The heating rate is then slowed to approximately 1-2°C per minute to allow for thermal equilibrium.[11][13]

  • Data Recording: The melting range is recorded. This range starts from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely melted into a clear liquid.[13] For pure substances like Ibuprofen, this range is typically narrow.

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility due to its reliability.[16]

Methodology:

  • Preparation: An excess amount of solid Ibuprofen is added to a vial or flask containing a known volume of the solvent (e.g., purified water, buffer solution). It is important to add enough solid to ensure a saturated solution is formed, with undissolved solid remaining.[16]

  • Equilibration: The flask is sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C). The mixture is agitated for a prolonged period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved solute.[17]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration through a fine-pore filter that does not adsorb the drug.[10]

  • Quantification: The concentration of Ibuprofen in the clear, saturated supernatant or filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[17]

  • Calculation: The solubility is expressed as the mass or molar concentration of the drug in the solvent at the specified temperature.

Visualized Mechanisms and Workflows

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[18][19][20] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[19][21]

Ibuprofen_Mechanism cluster_membrane Cell Membrane cluster_pathway Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid via Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Pain, Inflammation) COX_Enzymes->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes Inhibition

Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

The diagram below outlines the sequential steps involved in the shake-flask method for determining the aqueous solubility of a compound like Ibuprofen.

Shake_Flask_Workflow start Start add_excess Add excess Ibuprofen to solvent (e.g., water) start->add_excess equilibrate Seal and agitate (e.g., 24h at 25°C) add_excess->equilibrate separate Separate solid and liquid (Centrifugation / Filtration) equilibrate->separate quantify Quantify Ibuprofen in saturated solution (HPLC/UV) separate->quantify end End: Solubility Value quantify->end

Caption: Workflow for the shake-flask solubility determination method.

References

quantum chemical calculations for 4-(2-Methylsulfonylphenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Quantum Chemical Calculations for 4-(2-Methylsulfonylphenyl)aniline

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of this compound. Aimed at researchers, scientists, and professionals in drug development, this document details the computational methodologies, expected quantitative data, and a plausible experimental workflow for validation. The core of this guide focuses on the application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of the title molecule. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of the computational and experimental workflows, rendered using the DOT language, to provide a clear visual representation of the processes involved.

Introduction

This compound is a molecule of interest in medicinal chemistry, belonging to the broader class of sulfonyl-containing anilines. These compounds are recognized for their diverse biological activities, and understanding their molecular properties is crucial for the rational design of new therapeutic agents. Quantum chemical calculations offer a powerful, non-experimental approach to investigate the geometric, electronic, and spectroscopic features of molecules at the atomic level.

This guide focuses on the application of computational methods, particularly Density Functional Theory (DFT), to predict and analyze the properties of this compound. Such theoretical investigations can provide valuable insights into the molecule's reactivity, stability, and potential interactions with biological targets, thereby accelerating the drug discovery and development process.

Computational Methodology

The can be performed using various levels of theory. A widely accepted and effective approach involves the use of Density Functional Theory (DFT) with a suitable basis set.

Software

The calculations can be carried out using the Gaussian suite of programs, a standard in the field of computational chemistry.

Geometric Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1] The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Spectroscopic Calculations

Following geometric optimization, theoretical vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. The vibrational frequencies are computed at the same level of theory as the optimization. The calculated NMR chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS).

Molecular Orbital Analysis

To understand the electronic properties of the molecule, an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is conducted. The energies of these frontier orbitals provide insights into the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's electrical transport properties.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (Gaussian) cluster_output Data Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometric Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc mo_analysis Molecular Orbital Analysis (HOMO-LUMO) geom_opt->mo_analysis opt_geom Optimized Geometry geom_opt->opt_geom ir_raman Theoretical IR & Raman Spectra freq_calc->ir_raman nmr_spectra Theoretical NMR Spectra nmr_calc->nmr_spectra electronic_prop Electronic Properties mo_analysis->electronic_prop

Computational Workflow Diagram

Experimental Synthesis and Characterization

While this guide focuses on theoretical calculations, experimental validation is a critical component of computational chemistry research. A plausible synthetic route for this compound and its subsequent characterization are outlined below.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, potentially starting from more readily available precursors. A general approach might involve the sulfonylation of an appropriate aniline derivative.[2]

Characterization

The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure and purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • Elemental Analysis: To determine the elemental composition of the compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Validation synthesis Synthesis of this compound purification Purification of the Product synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (1H & 13C) purification->nmr mass_spec Mass Spectrometry purification->mass_spec elemental Elemental Analysis purification->elemental comparison Comparison with Theoretical Data ftir->comparison nmr->comparison mass_spec->comparison elemental->comparison

Experimental Workflow Diagram

Theoretical Spectroscopic Analysis

The calculated spectroscopic data provide a theoretical fingerprint of the molecule, which can be compared with experimental results for validation.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Values
FT-IR (cm⁻¹)
N-H stretching~3400-3500
C-H aromatic stretching~3000-3100
S=O stretching (asymmetric)~1300-1350
S=O stretching (symmetric)~1150-1200
C-N stretching~1250-1350
¹H NMR (ppm, referenced to TMS)
-NH₂ protons~3.5-4.5
Aromatic protons~6.5-8.0
-SO₂CH₃ protons~3.0-3.5
¹³C NMR (ppm, referenced to TMS)
Aromatic carbons~110-150
-SO₂CH₃ carbon~40-50

Calculated Molecular Properties

The quantum chemical calculations yield a wealth of information about the molecular structure and properties.

Table 2: Calculated Structural Parameters for this compound

Parameter Calculated Value
Bond Lengths (Å)
C-S~1.77
S=O~1.45
C-N~1.40
N-H~1.01
C-C (aromatic)~1.39-1.41
Bond Angles (degrees)
O-S-O~120
C-S-O~108
C-N-H~112
H-N-H~107

Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K

Property Calculated Value
Total Energy (Hartree)To be calculated
Enthalpy (Hartree)To be calculated
Gibbs Free Energy (Hartree)To be calculated
Dipole Moment (Debye)To be calculated

Table 4: Calculated Electronic Properties of this compound

Property Calculated Value (eV)
EHOMOTo be calculated
ELUMOTo be calculated
Energy Gap (ΔE)To be calculated

Molecular Orbital Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of this compound. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and can accept electrons. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental framework for the study of this compound. The detailed methodologies for quantum chemical calculations, along with the structured presentation of expected data, provide a solid foundation for researchers to investigate the molecular properties of this and related compounds. The integration of computational and experimental workflows, as visualized in the provided diagrams, emphasizes the synergistic approach required for modern chemical research. The insights gained from such studies are invaluable for the rational design of new molecules with desired biological activities in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for the 4-(Methylsulfonylphenyl)aniline Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Methylsulfonylphenyl)aniline scaffold is a key pharmacophore in medicinal chemistry, recognized for its utility in the design of a variety of therapeutic agents. While the initial query focused on the specific ortho-isomer, 4-(2-Methylsulfonylphenyl)aniline, a thorough review of the scientific literature reveals a significant lack of published data on this specific positional isomer. In contrast, the para-isomer, 4-(Methylsulfonyl)aniline, is extensively documented and has served as a foundational structure for the development of numerous potent and selective inhibitors of various enzymes, most notably Cyclooxygenase-2 (COX-2).

This document will therefore focus on the well-characterized 4-(Methylsulfonyl)aniline scaffold, providing detailed application notes, quantitative data, experimental protocols, and pathway visualizations. The insights and methodologies presented here are highly relevant and can serve as a strong foundation for the design and investigation of other isomers, including the this compound scaffold.

The 4-(methylsulfonyl)aniline moiety is a cornerstone of the "diarylheterocycle" class of selective COX-2 inhibitors, such as Celecoxib and Rofecoxib. The sulfonyl group plays a critical role in the scaffold's biological activity, often inserting into a specific pocket of the target enzyme's active site, thereby conferring selectivity. This scaffold has been successfully incorporated into molecules targeting inflammation, cancer, and microbial infections.

Applications in Drug Design

The primary application of the 4-(Methylsulfonylphenyl)aniline scaffold has been in the development of selective COX-2 inhibitors for the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] Beyond this, the scaffold has been explored for:

  • Anticancer Agents: By targeting pathways involving COX-2, which is often overexpressed in tumors, or by inhibiting other key enzymes in oncology like VEGFR2 and HER2.

  • Antimicrobial Agents: Derivatives have shown promising activity against various bacterial strains, including resistant ones.[2]

  • Anticonvulsant Agents: Novel derivatives have been investigated for their potential in treating epilepsy.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives incorporating the 4-(Methylsulfonylphenyl)aniline scaffold.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Imidazo[1,2-a]pyridine Derivatives

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5n 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine>35.70.07>508.6
Celecoxib Reference Drug15.20.04380

Data sourced from a study on selective COX-2 inhibitors.[3]

Table 2: In Vivo Anti-inflammatory Activity of NSAID-Aniline Conjugates

Compound IDParent NSAID% Inhibition of Paw Edema (at 5h)
11 Naproxen65.5%
12 Indomethacin58.6%
13 Diclofenac55.2%
14 Mefenamic Acid69.0%
Diclofenac Sodium Reference Drug51.7%

In vivo activity was evaluated in a rat paw edema model.[1]

Experimental Protocols

Protocol 1: General Synthesis of 4-(Methylsulfonyl)aniline

This protocol describes a common multi-step synthesis starting from acetanilide.

Workflow Diagram:

G Acetanilide Acetanilide Step1 Chlorosulfonation (Chlorosulfonic Acid) Acetanilide->Step1 Intermediate1 4-Acetamidobenzenesulfonyl chloride Step1->Intermediate1 Step2 Reduction (Sodium Sulfite) Intermediate1->Step2 Intermediate2 Sodium 4-acetamidobenzenesulfinate Step2->Intermediate2 Step3 Methylation (Methyl Iodide) Intermediate2->Step3 Intermediate3 N-(4-(methylthio)phenyl)acetamide Step3->Intermediate3 Step4 Oxidation (Hydrogen Peroxide) Intermediate3->Step4 Intermediate4 N-(4-(methylsulfonyl)phenyl)acetamide Step4->Intermediate4 Step5 Hydrolysis (HCl) Intermediate4->Step5 FinalProduct 4-(Methylsulfonyl)aniline Step5->FinalProduct

Caption: Multi-step synthesis of 4-(Methylsulfonyl)aniline.

Materials:

  • Acetanilide

  • Chlorosulfonic acid

  • Sodium sulfite

  • Sodium bicarbonate

  • Methyl iodide

  • Hydrogen peroxide (30%)

  • Hydrochloric acid

  • Sodium hydroxide

  • Various organic solvents (e.g., acetone, ethanol)

Procedure:

  • Chlorosulfonation: Acetanilide is slowly added to an excess of cold chlorosulfonic acid. The mixture is then allowed to react to form 4-acetamidobenzenesulfonyl chloride.

  • Reduction: The resulting sulfonyl chloride is reduced to the corresponding sulfinate salt using sodium sulfite.

  • Methylation: The sulfinate is then methylated using a methylating agent like methyl iodide to yield N-(4-(methylthio)phenyl)acetamide.

  • Oxidation: The thioether is oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid.

  • Hydrolysis: The final step is the acidic hydrolysis of the acetamide group to yield the free amine, 4-(Methylsulfonyl)aniline. The product is then purified by recrystallization.

This is a generalized procedure; for specific reaction conditions, consult the primary literature.[4]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity and selectivity of compounds against COX enzymes.

Workflow Diagram:

G Start Prepare Test Compounds and Enzymes (COX-1, COX-2) Incubation Incubate Enzyme with Test Compound or Vehicle Start->Incubation AddSubstrate Add Arachidonic Acid (Substrate) Incubation->AddSubstrate Reaction Allow Enzymatic Reaction to Proceed AddSubstrate->Reaction StopReaction Stop Reaction (e.g., with acid) Reaction->StopReaction Quantify Quantify Prostaglandin E2 (PGE2) via ELISA StopReaction->Quantify Analysis Calculate % Inhibition and IC50 Values Quantify->Analysis

Caption: Workflow for in vitro COX inhibition assay.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl)

  • PGE2 EIA Kit (for detection)

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared in the reaction buffer.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for a defined period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid.

  • Reaction and Termination: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C and then terminated by adding a quenching agent (e.g., HCl).

  • Quantification: The amount of PGE2 produced is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC₅₀ values are then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway

The primary target of many drugs derived from the 4-(Methylsulfonylphenyl)aniline scaffold is the cyclooxygenase (COX) pathway, which is central to inflammation.

COX-2 Pathway in Inflammation:

G CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid COX2 COX-2 (Inducible Enzyme) ArachidonicAcid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to PLA2->ArachidonicAcid releases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor 4-(Methylsulfonylphenyl)aniline Derivatives Inhibitor->COX2 selectively inhibits

Caption: Inhibition of the COX-2 pathway by 4-(Methylsulfonylphenyl)aniline derivatives.

The 4-(Methylsulfonylphenyl)aniline scaffold is a versatile and highly valuable starting point for the design of potent and selective enzyme inhibitors. The extensive research on the para-isomer provides a robust playbook for medicinal chemists, offering proven synthetic routes, reliable bioassay protocols, and a deep understanding of the structure-activity relationships that drive potency and selectivity. Researchers interested in the less-explored ortho-isomer, this compound, can leverage the principles and methods established for its para counterpart to guide their own discovery efforts. Future work could focus on a comparative analysis of the different positional isomers to fully elucidate the impact of the sulfonyl group's location on target engagement and pharmacokinetic properties.

References

The Versatility of the 4-(Methylsulfonyl)phenyl Moiety in Medicinal Chemistry: Applications in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-(methylsulfonyl)phenyl structural motif is a cornerstone in modern medicinal chemistry, most notably as a key pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors. Its unique electronic and steric properties contribute to the high affinity and selectivity of these compounds, making it a valuable tool in the development of next-generation anti-inflammatory agents with potentially improved safety profiles. This document provides a detailed overview of the applications of aniline derivatives bearing this moiety, with a focus on their role in inhibiting the COX-2 enzyme. While the initial query specified the ortho-isomer, the vast body of scientific literature emphasizes the paramount importance of the para-isomer, 4-(methylsulfonyl)aniline, as the bioactive scaffold. Therefore, the following application notes and protocols will focus on derivatives of 4-(methylsulfonyl)phenyl.

Application Notes

The primary application of 4-(methylsulfonyl)phenyl aniline derivatives in medicinal chemistry is the development of non-steroidal anti-inflammatory drugs (NSAIDs) with high selectivity for the COX-2 isozyme over COX-1. This selectivity is crucial as COX-1 is responsible for the production of prostaglandins that protect the gastrointestinal tract, and its inhibition is associated with common NSAID side effects like ulcers and bleeding. COX-2, on the other hand, is primarily induced during inflammation and is a key target for anti-inflammatory therapies.

The methylsulfonyl group at the para-position of the phenyl ring is critical for selective COX-2 inhibition. It is able to insert into a secondary pocket present in the active site of the COX-2 enzyme, which is absent in the COX-1 isoform. This interaction anchors the molecule in a specific orientation, leading to potent and selective inhibition.

Several classes of heterocyclic compounds have been appended to the 4-(methylsulfonyl)phenyl scaffold to optimize potency, selectivity, and pharmacokinetic properties. These include imidazo[1,2-a]pyridines, imidazo[2,1-b]thiazoles, and benzimidazoles, among others. These efforts have led to the discovery of compounds with nanomolar to sub-nanomolar inhibitory activity against COX-2 and high selectivity indices.

Beyond inflammation, some derivatives have shown promise as multi-target agents, exhibiting both anti-inflammatory and antimicrobial activities. This dual activity is particularly relevant in inflammatory conditions with a potential infectious component.

Quantitative Data Summary

The following tables summarize the in vitro cyclooxygenase inhibitory activity of various classes of compounds containing the 4-(methylsulfonyl)phenyl moiety.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives

Compound IDR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5a HH>1000.15>666.7
5d 8-MeH35.60.09395.6
5h H4-Me>1000.11>909.1
5i 6-Me4-Me42.30.10423.0
5k 8-Me4-Me35.60.07508.6
Celecoxib --15.00.04375.0

Data sourced from a study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as selective COX-2 inhibitors.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives

Compound IDR (Amine)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
6a Dimethylamino>1000.08>1250
6b Diethylamino>1000.12>833.3
6c Pyrrolidinyl31.50.11286.4
6d Piperidinyl25.10.10251.0
6e Morpholinyl39.80.16248.8
Celecoxib -15.00.04375.0

Data sourced from a study on 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors.[1]

Table 3: In Silico ADME Properties of 2-(4-(methylsulfonyl)phenyl)benzimidazole Derivatives

PropertyCompound 11bCompound 12b
Molecular Weight 485.41499.44
LogP 3.854.21
H-bond Donors 22
H-bond Acceptors 66
TPSA 98.7998.79
Human Intestinal Absorption HighHigh
Blood-Brain Barrier Penetration LowLow

Data from in silico prediction for new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors.[2]

Experimental Protocols

Synthesis of 4-(Methylsulfonyl)aniline Derivatives

A general synthetic scheme for the preparation of 4-(methylsulfonyl)aniline-based NSAID derivatives involves the acylation of 4-(methylsulfonyl)aniline with a carboxylic acid derivative of a known NSAID (e.g., naproxen, indomethacin, diclofenac, or mefenamic acid).[3][4]

Materials:

  • 4-(Methylsulfonyl)aniline

  • NSAID-carboxylic acid (e.g., Naproxen)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Appropriate workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of the NSAID-carboxylic acid in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess solvent and reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 4-(methylsulfonyl)aniline and a base (e.g., triethylamine) in anhydrous DCM. Add the acid chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with water or saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(4-(methylsulfonyl)phenyl) amide derivative.

In Vivo Anti-inflammatory Activity: Egg-White Induced Paw Edema in Rats

This is a standard and widely used method to evaluate the acute anti-inflammatory activity of new chemical entities.[3][4]

Materials:

  • Male Wistar rats (150-200 g)

  • Test compounds

  • Reference drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 1% Carboxymethyl cellulose)

  • Fresh hen egg white

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Divide the rats into groups (n=5-6 per group): vehicle control, reference drug, and test compound groups (at various doses). Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of fresh, undiluted egg white into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the egg white injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the in vitro potency and selectivity of the compounds for COX-1 and COX-2 enzymes. A common method is the whole blood assay which measures the production of prostaglandins.

Materials:

  • Heparinized whole blood from healthy human volunteers

  • Test compounds dissolved in DMSO

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Calcium ionophore A23187 for COX-1 stimulation

  • Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits

Procedure:

  • COX-2 Inhibition Assay:

    • Pre-incubate aliquots of heparinized whole blood with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37 °C.

    • Induce COX-2 expression by adding LPS and incubate for 24 hours at 37 °C.

    • Centrifuge the samples and collect the plasma.

    • Measure the concentration of PGE2 in the plasma using a specific ELISA kit.

  • COX-1 Inhibition Assay:

    • Pre-incubate aliquots of heparinized whole blood with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37 °C.

    • Stimulate COX-1 activity by adding calcium ionophore A23187 and incubate for 30 minutes at 37 °C.

    • Centrifuge the samples and collect the plasma.

    • Measure the concentration of TXB2 in the plasma using a specific ELISA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production for each concentration of the test compound.

    • Determine the IC50 values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 by non-linear regression analysis.

    • Calculate the selectivity index (SI) as the ratio of COX-1 IC50 to COX-2 IC50.

Mandatory Visualizations

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimulation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostanoids_cox1 Prostaglandins (PGE2, PGI2) Thromboxane A2 (TXA2) pgh2->prostanoids_cox1 prostanoids_cox2 Prostaglandins (PGE2, PGI2) pgh2->prostanoids_cox2 physiological_effects Physiological Functions: - Gastric Protection - Platelet Aggregation - Renal Function prostanoids_cox1->physiological_effects inflammatory_effects Inflammatory Response: - Pain - Fever - Swelling prostanoids_cox2->inflammatory_effects stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) stimuli->cox2 Induces Expression nsaids Non-selective NSAIDs nsaids->cox1 Inhibit nsaids->cox2 Inhibit coxibs Selective COX-2 Inhibitors (contain 4-(methylsulfonyl)phenyl) coxibs->cox2 Selectively Inhibit

Caption: Cyclooxygenase (COX) Signaling Pathway and Points of NSAID Intervention.

Experimental_Workflow_Anti_Inflammatory_Assay start Start: In Vivo Anti-inflammatory Evaluation acclimatization Animal Acclimatization (Wistar Rats) start->acclimatization grouping Grouping of Animals (Control, Reference, Test Groups) acclimatization->grouping dosing Oral/IP Administration of Vehicle, Reference, or Test Compound grouping->dosing induction Induction of Inflammation (Sub-plantar injection of Egg White) dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5h) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end End: Determination of Anti-inflammatory Activity analysis->end

Caption: Workflow for the Egg-White Induced Paw Edema Assay.

References

Application Notes and Protocols: Development of Selective COX-2 Inhibitors from 4-(2-Methylsulfonylphenyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of selective cyclooxygenase-2 (COX-2) inhibitors derived from scaffolds containing the 4-(methylsulfonyl)phenyl moiety. This structural feature is a key pharmacophore for potent and selective COX-2 inhibition.[1][2] The following sections detail the rationale, synthesis, and biological evaluation of these compounds.

Introduction

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to therapeutic effects but also potential gastrointestinal side effects. Selective COX-2 inhibitors were developed to mitigate these side effects by specifically targeting the inflammation-associated enzyme.[1]

The 4-(methylsulfonyl)phenyl group is a hallmark of many selective COX-2 inhibitors, including celecoxib and rofecoxib. This moiety inserts into a secondary pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[1] This document outlines the development of novel selective COX-2 inhibitors based on a 4-(methylsulfonyl)phenyl scaffold, starting from precursors like 4-(2-Methylsulfonylphenyl)aniline or related compounds.

Signaling Pathway and Drug Discovery Workflow

Cyclooxygenase-2 Signaling Pathway

The following diagram illustrates the role of COX-2 in the arachidonic acid cascade and its inhibition.

COX2_Pathway cluster_stimuli membrane Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli (e.g., Cytokines) cox2 COX-2 arachidonic_acid->cox2 pgg2 PGG2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Selective COX-2 Inhibitor inhibitor->cox2

Caption: COX-2 signaling cascade and point of inhibition.

Experimental Workflow for COX-2 Inhibitor Development

The diagram below outlines the typical workflow for the discovery and preclinical evaluation of novel COX-2 inhibitors.

Drug_Discovery_Workflow design Compound Design & Virtual Screening synthesis Chemical Synthesis design->synthesis in_vitro In Vitro Screening (COX-1/COX-2 Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy (e.g., Rat Paw Edema) sar->in_vivo lead_opt->synthesis admet ADMET Studies in_vivo->admet candidate Candidate Drug admet->candidate

Caption: Drug discovery workflow for COX-2 inhibitors.

Synthesis Protocols

The following protocols are based on the synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives, which have shown high potency and selectivity for COX-2.[1]

General Procedure for the Synthesis of 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-ones (Intermediate)

This two-step synthesis first involves the preparation of an α-bromo ketone followed by substitution with an aniline derivative.

Step 1: Synthesis of α-bromo-4-(methylsulfonyl)acetophenone

This starting material can be prepared from 4-(methylthio)acetophenone by bromination followed by oxidation, or it can be synthesized from 4-(methylsulfonyl)acetophenone. The procedure below details the bromination of 4-(methylsulfonyl)acetophenone.

Materials:

  • 4-(methylsulfonyl)acetophenone

  • Bromine (Br₂)

  • Acetic acid

  • Hydrobromic acid (HBr, 48%)

Protocol:

  • Dissolve 4-(methylsulfonyl)acetophenone in glacial acetic acid.

  • Add a catalytic amount of 48% HBr.

  • Slowly add an equimolar amount of bromine dissolved in acetic acid to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to yield α-bromo-4-(methylsulfonyl)acetophenone.

Step 2: Synthesis of 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-ones [1]

Materials:

  • α-bromo-4-(methylsulfonyl)acetophenone

  • Substituted aniline

  • Anhydrous methanol

  • Sodium hydrogen carbonate (NaHCO₃)

Protocol:

  • In a round-bottom flask, combine α-bromo-4-(methylsulfonyl)acetophenone (7 mmol) and the desired substituted aniline (7 mmol) in anhydrous methanol (10 ml).

  • Add two equivalents of sodium hydrogen carbonate to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture and wash the solid with cold methanol and water.

  • The crude product can be used in the next step without further purification.

General Procedure for the Synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines (Final Product)[1]

Materials:

  • 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one intermediate

  • Substituted 2-aminopyridine

  • Isopropyl alcohol (i-PrOH)

Protocol:

  • In a suitable flask, dissolve the intermediate 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one and the appropriate substituted 2-aminopyridine in isopropyl alcohol.

  • Heat the reaction mixture to 80°C and stir for the time required as monitored by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold isopropyl alcohol.

  • The final product can be further purified by recrystallization if necessary.

  • Characterize the final compounds using IR, LC-MS, and NMR spectroscopy.

Biological Evaluation Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is a generalized procedure for determining the IC₅₀ values of the synthesized compounds against COX-1 and COX-2.

Materials:

  • Recombinant human COX-2 or ovine COX-1

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds dissolved in DMSO

  • Arachidonic acid (substrate)

  • Stop solution (e.g., 1% formic acid)

  • ELISA kit for PGE₂ measurement or UPLC-MS/MS system

Protocol:

  • Prepare a solution of the COX enzyme (COX-1 or COX-2) in the reaction buffer.

  • In a microplate or microfuge tubes, add the reaction buffer, heme cofactor, and the enzyme solution.

  • Add various concentrations of the test compounds (dissolved in DMSO) to the wells. For the control, add only DMSO.

  • Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a short, defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit or by UPLC-MS/MS.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Anti-Inflammatory Activity: Rat Paw Edema Model

This is a standard in vivo model to assess the anti-inflammatory properties of the test compounds.

Materials:

  • Wistar rats (male, 150-200 g)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% in saline)

  • Pletysmometer

Protocol:

  • Fast the rats overnight before the experiment but allow free access to water.

  • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally at a specific dose. The control group receives only the vehicle.

  • After a set time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting a 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Quantitative Data Summary

The following tables summarize the in vitro COX inhibition data for a series of synthesized 4-(methylsulfonyl)phenyl derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives. [1]

Compound IDR (substituent on N-phenyl)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1/COX-2)
5a H> 1000.23> 434
5d 4-F> 1000.15> 666
5n 4-CH₃35.60.07508.6
Celecoxib -24.30.06405

Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Selected 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one Derivatives. [3]

Compound IDR (substituent on C-3)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1/COX-2)
3 H15.60.13120
5a -OCH₃18.20.11165.4
5d -OCH₂Ph20.10.07287.1
Celecoxib -24.30.06405

Conclusion

The 4-(methylsulfonyl)phenyl moiety is a validated pharmacophore for achieving selective COX-2 inhibition. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of novel drug candidates based on this scaffold. The data presented demonstrates that modification of the core heterocyclic structure and its substituents can lead to compounds with high potency and selectivity, comparable or superior to existing drugs like celecoxib. Further optimization and preclinical development of these lead compounds are warranted.

References

Application Notes and Protocols for In Vitro COX Enzyme Assay of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[1] Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a significant role in inflammation, pain, and fever.[1][2] Consequently, the selective inhibition of COX-2 over COX-1 is a primary goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.[2] Aniline and its derivatives represent a promising class of compounds that have been explored as potential COX inhibitors.[3][4][5]

These application notes provide a detailed protocol for an in vitro colorimetric assay to screen and characterize aniline derivatives for their inhibitory activity against COX-1 and COX-2 enzymes. The protocol is based on the principle of monitoring the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.[6]

Signaling Pathway of COX Enzyme Inhibition

The following diagram illustrates the mechanism of action of COX enzymes and their inhibition by aniline derivatives.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 (Cyclooxygenase Activity) Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Peroxidase COX-1 / COX-2 (Peroxidase Activity) PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostanoids Prostaglandins, Thromboxanes, Prostacyclins PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Aniline_Derivatives Aniline Derivatives (Inhibitor) Aniline_Derivatives->COX_Enzymes Inhibition

Caption: COX enzyme inhibition pathway by aniline derivatives.

Experimental Protocols

Colorimetric COX Inhibitor Screening Assay

This protocol measures the peroxidase component of COX activity by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]

Materials and Reagents:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes[7]

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)[6]

  • Heme or Hematin (cofactor)[6][8]

  • Arachidonic Acid (substrate)[7]

  • Potassium Hydroxide (KOH)[7]

  • TMPD (colorimetric substrate)

  • Aniline derivative compounds to be tested

  • Positive control inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)[9]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate[10]

  • Microplate reader capable of measuring absorbance at 590 nm[6]

Experimental Workflow Diagram:

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - Diluted Heme - Diluted Enzymes (COX-1, COX-2) - Substrate Solution (Arachidonic Acid) start->prep_reagents plate_setup Plate Setup (96-well): - Background Wells - 100% Initial Activity Wells - Inhibitor (Aniline Derivative) Wells prep_reagents->plate_setup prep_compounds Prepare Aniline Derivatives and Controls in DMSO add_inhibitors Add Aniline Derivatives or DMSO (control) to wells and pre-incubate prep_compounds->add_inhibitors add_reagents Add Assay Buffer, Heme, and Enzyme to appropriate wells plate_setup->add_reagents add_reagents->add_inhibitors initiate_reaction Initiate Reaction: Add Arachidonic Acid and TMPD add_inhibitors->initiate_reaction measure_absorbance Measure Absorbance at 590 nm (Kinetic or Endpoint) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro colorimetric COX enzyme assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare 1X Assay Buffer by diluting a 10X stock with HPLC-grade water.[6]

    • Prepare the diluted Heme/Hematin solution in 1X Assay Buffer.[6]

    • Thaw the COX-1 and COX-2 enzymes on ice and dilute them to the desired concentration in 1X Assay Buffer just before use.[6]

    • Prepare the arachidonic acid substrate solution by neutralizing it with KOH and diluting it with water.[7][11]

    • Prepare stock solutions of the aniline derivatives and control inhibitors in DMSO. Further dilute to working concentrations with Assay Buffer.

  • Assay Protocol (96-well plate):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.[6]

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.[6]

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the aniline derivative solution (at various concentrations), and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.[8]

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution and 10 µL of TMPD solution to all wells.

    • Immediately start measuring the absorbance at 590 nm using a microplate reader. Readings can be taken kinetically over 5-10 minutes or as an endpoint measurement after a fixed time.

  • Data Analysis:

    • Subtract the absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the aniline derivative using the following formula: % Inhibition = [(Activity of 100% Initial Activity) - (Activity of Inhibitor)] / (Activity of 100% Initial Activity) x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

Data Presentation

The inhibitory activities of aniline derivatives against COX-1 and COX-2 are typically presented as IC50 values. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2) to determine the selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Aniline Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib (Control) >100.052>192[3]
Diclofenac (Control) 0.060.400.15[8]
PYZ20 (Dihydropyrazole sulfonamide derivative) >1000.33>303[3]
ODZ2 (2,5-diaryl-1,3,4-oxadiazole derivative) 63.760.48132.83[3]
Compound 9 (Pyrazole derivative) 500.26192.3[12]
Compound 1 (Pyrazole derivative) >700.31>222[12]

Note: The data presented in this table are examples from published literature and may not have been generated using the exact protocol described above. However, they serve as a reference for the expected range of activities for aniline-related structures.

Conclusion

This application note provides a comprehensive framework for the in vitro evaluation of aniline derivatives as COX inhibitors. The detailed protocol for the colorimetric assay, along with the illustrative diagrams and data presentation format, offers a practical guide for researchers in the field of anti-inflammatory drug discovery. This standardized approach will facilitate the reliable screening and characterization of novel aniline-based compounds with potential therapeutic value.

References

Application Notes and Protocols for In Vivo Anti-inflammatory Testing of 4-(2-Methylsulfonylphenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols for evaluating the in vivo anti-inflammatory properties of 4-(2-Methylsulfonylphenyl)aniline. This compound belongs to a class of molecules, derivatives of 4-(methylsulfonyl)aniline, which have demonstrated potential as anti-inflammatory agents.[1][2] Structurally similar compounds, such as certain 2-(4-methylsulfonyl phenyl) indole derivatives, have shown significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase-2 (COX-2).[3] The following protocols describe three standard and reproducible animal models to assess the efficacy of this compound in acute, chronic, and systemic inflammation.

Application Note 1: Carrageenan-Induced Paw Edema Model for Acute Inflammation

The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[4] The inflammatory response is biphasic; the initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Experimental Protocol
  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.[5][6] Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.

  • Groups: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle used to dissolve the test compound.

    • Negative Control: Receives vehicle and carrageenan injection.

    • Positive Control: Receives a standard NSAID (e.g., Indomethacin 5-10 mg/kg or Diclofenac 10 mg/kg).[7][8]

    • Test Groups: Receive varying doses of this compound.

  • Compound Administration: The test compound, positive control, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[8][9]

  • Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.[8][10] The left paw may be injected with saline to serve as a control.[10]

  • Measurement of Paw Edema: Paw volume is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.[8] Alternatively, paw thickness can be measured with digital calipers.[9]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume between the baseline and the different time points. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the negative control group, and V_t is the average increase in paw volume in the treated group.[11]

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Inhibition at 3h
Vehicle Control - 0.05 ± 0.01 -
Negative Control - 0.85 ± 0.07 0%
Positive Control (Indomethacin) 10 0.30 ± 0.04* 64.7%
Test Compound 10 (Experimental Value) (Calculated Value)
Test Compound 30 (Experimental Value) (Calculated Value)
Test Compound 100 (Experimental Value) (Calculated Value)

*Data are presented as Mean ± SEM. p < 0.05 compared to the Negative Control group. Data are hypothetical.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Acclimatize Rats (1 week) grouping Randomize into Groups (Control, Test, Standard) acclimatize->grouping administer Administer Compound/Vehicle (p.o. or i.p.) grouping->administer baseline Measure Baseline Paw Volume grouping->baseline induce Induce Edema: Inject 1% Carrageenan administer->induce Wait 30-60 min baseline->induce measure Measure Paw Volume (Hourly for 5h) induce->measure calculate Calculate Edema Volume & % Inhibition measure->calculate stats Statistical Analysis calculate->stats report Report Findings stats->report

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Application Note 2: Collagen-Induced Arthritis (CIA) Model for Chronic Inflammation

The Collagen-Induced Arthritis (CIA) model in rats or mice is a widely used paradigm for human rheumatoid arthritis, sharing key pathological and immunological features.[12][13] It is an ideal model to test the efficacy of compounds in a chronic, autoimmune inflammatory setting.

Experimental Protocol
  • Animals: Dark Agouti (DA) or Lewis rats (8-10 weeks old) are commonly used due to their susceptibility to CIA.[12]

  • Induction of Arthritis:

    • Immunization (Day 0): Rats are immunized via a subcutaneous injection at the base of the tail with an emulsion containing 200 µg of bovine or porcine type II collagen in Incomplete Freund's Adjuvant (IFA).[12][14]

    • Booster (Day 7): A booster injection of the same collagen-IFA emulsion is administered to ensure a high incidence and severity of arthritis.[12][14]

  • Groups and Dosing Paradigms:

    • Prophylactic (Developing): Dosing begins on Day 0 (or before) and continues throughout the study. This tests the compound's ability to prevent the onset of arthritis.[15]

    • Therapeutic (Established): Dosing begins after the clinical signs of arthritis appear (typically around Day 11-13) to assess the compound's ability to treat existing disease.[15]

  • Clinical Assessment: Animals are monitored daily starting from Day 7.

    • Arthritis Score: Each paw is scored on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity (Maximum score of 16 per animal).[12]

    • Paw Thickness: The thickness of the ankle joints is measured using digital calipers.

  • Endpoint Analysis: At the end of the study (e.g., Day 21-34), blood samples can be collected for cytokine and antibody analysis. Paws can be collected for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

Data Presentation

Table 2: Effect of this compound in the Rat CIA Model (Therapeutic Dosing)

Treatment Group Dose (mg/kg/day) Mean Arthritis Score (Day 21) Paw Thickness (mm, Day 21) Incidence of Arthritis (%)
Healthy Control - 0.0 ± 0.0 2.1 ± 0.1 0%
CIA + Vehicle - 11.5 ± 1.2 4.8 ± 0.3 100%
CIA + Dexamethasone 1 3.2 ± 0.8* 2.9 ± 0.2* 75%
CIA + Test Compound 30 (Experimental Value) (Experimental Value) (Calculated Value)
CIA + Test Compound 100 (Experimental Value) (Experimental Value) (Calculated Value)

*Data are presented as Mean ± SEM. p < 0.05 compared to the CIA + Vehicle group. Data are hypothetical.

Application Note 3: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics systemic inflammatory conditions such as sepsis, where the administration of LPS (a component of Gram-negative bacteria) triggers a massive release of pro-inflammatory cytokines like TNF-α and IL-6.[16][17] It is used to evaluate a compound's ability to modulate a systemic inflammatory response.

Experimental Protocol
  • Animals: BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used.[18][19]

  • Groups: Animals are divided into control, LPS + vehicle, positive control (e.g., Dexamethasone), and test compound groups.[16]

  • Compound Administration: The test compound is typically administered 1-4 hours before the LPS challenge.[17][19]

  • Induction: Mice are injected intraperitoneally (i.p.) with LPS at a dose of 5-15 mg/kg.[17][19] Control animals receive an equivalent volume of sterile PBS.[19]

  • Sample Collection: Blood is collected via cardiac puncture 2-6 hours after LPS injection, a time frame corresponding to peak cytokine levels.[19][20] Organs such as the lungs and liver can also be harvested to assess inflammation and injury.[18]

  • Endpoint Analysis:

    • Plasma Cytokines: Levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma are quantified using ELISA kits.[17][20]

    • Organ Injury Markers: Myeloperoxidase (MPO) activity in lung and liver homogenates can be measured as an indicator of neutrophil infiltration.[18]

Data Presentation

Table 3: Effect of this compound on Plasma Cytokine Levels in LPS-Treated Mice

Treatment Group Dose (mg/kg) Plasma TNF-α (pg/mL) Plasma IL-6 (pg/mL)
Control (PBS) - < 50 < 100
LPS + Vehicle - 2500 ± 350 8000 ± 950
LPS + Dexamethasone 10 800 ± 150* 2100 ± 400*
LPS + Test Compound 30 (Experimental Value) (Experimental Value)
LPS + Test Compound 100 (Experimental Value) (Experimental Value)

*Data are presented as Mean ± SEM. p < 0.05 compared to the LPS + Vehicle group. Data are hypothetical.

Potential Mechanisms of Action & Relevant Signaling Pathways

The anti-inflammatory effects of novel compounds are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[21][22] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli (like LPS or TNF-α) trigger a signaling cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[23] Inhibition of this pathway is a key target for anti-inflammatory drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4, TNFR) ikk IKK Complex receptor->ikk Activates stimulus Stimulus (LPS, TNF-α) stimulus->receptor ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylates p_ikb_nfkb P-IκB NF-κB proteasome Proteasome Degradation p_ikb_nfkb->proteasome Targets IκB for nfkb NF-κB p_ikb_nfkb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Transcription

Caption: The Canonical NF-κB Inflammatory Signaling Pathway.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in converting extracellular stimuli into a wide range of cellular responses, including inflammation.[24] The three major MAPK subfamilies are ERK, JNK, and p38.[25][26] These pathways are typically organized as three-tiered cascades (MAP3K → MAP2K → MAPK), where activation by phosphorylation leads to the downstream activation of transcription factors (e.g., AP-1) that regulate the expression of inflammatory cytokines and enzymes like COX-2.[26][27]

G cluster_cascade MAPK Cascade stimuli Inflammatory Stimuli (Stress, Cytokines, LPS) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k_p38 MAP2K (MKK3/6) map3k->map2k_p38 P map2k_jnk MAP2K (MKK4/7) map3k->map2k_jnk P map2k_erk MAP2K (MEK1/2) map3k->map2k_erk P mapk_p38 p38 MAPK map2k_p38->mapk_p38 P mapk_jnk JNK map2k_jnk->mapk_jnk P mapk_erk ERK1/2 map2k_erk->mapk_erk P response Inflammatory Response (Cytokine production, Gene expression) mapk_p38->response Activate mapk_jnk->response Activate mapk_erk->response Activate

Caption: Overview of the MAPK Inflammatory Signaling Cascades.

References

Application Notes and Protocols for the Analysis of 4-(2-Methylsulfonylphenyl)aniline by HPLC and GC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative analysis of 4-(2-Methylsulfonylphenyl)aniline in drug development and research settings using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed for researchers, scientists, and drug development professionals requiring accurate and precise measurements of this compound.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method described is a reverse-phase technique suitable for the quantification of this compound. This method is applicable for purity testing and assay of the bulk drug substance.

Experimental Protocol: HPLC

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) can be used as the eluent.[1] The mobile phase should be filtered and degassed before use.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 mg/mL to 1 mg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a common wavelength for aniline derivatives is around 254 nm).

  • Run Time: Approximately 15 minutes, or until the analyte has eluted.[1]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation: HPLC Method Validation Summary

The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of this compound.

ParameterResult
Linearity (R²) > 0.999[1]
Range 0.01 - 1.5 mg/mL[1]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) Dependent on detector and conditions
Limit of Quantitation (LOQ) Dependent on detector and conditions

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase) hplc_system->inject_sample run_hplc Chromatographic Separation inject_sample->run_hplc detect UV Detection run_hplc->detect acquire_data Data Acquisition detect->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calibration_curve Calibration Curve Construction integrate_peaks->calibration_curve quantify Quantification of Analyte calibration_curve->quantify

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC) Method

The GC method is suitable for the analysis of volatile impurities and residual solvents in this compound. It can also be used for the quantification of the main component if it is sufficiently volatile and thermally stable.

Experimental Protocol: GC

1. Instrumentation and Materials:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for nitrogen-containing compounds.[2][3]

  • Column: A fused silica capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Equity-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[4]

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like methylene chloride or toluene. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. For trace analysis in complex matrices, a liquid-liquid extraction may be necessary.[2]

2. Chromatographic Conditions:

  • Injector Temperature: 250°C[4]

  • Detector Temperature: 325°C (FID)[4]

  • Oven Temperature Program: 50°C (hold for 2 min), then ramp at 10°C/min to 200°C, then ramp at 15°C/min to 325°C.[4]

  • Injection Mode: Splitless (e.g., 1 µL injection volume).[4]

3. Data Analysis:

  • Similar to the HPLC method, construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation: GC Method Validation Summary

The following table summarizes the typical performance characteristics of a validated GC method for the analysis of this compound.

ParameterResult
Linearity (R²) > 0.99
Range Dependent on analyte and detector
Precision (%RSD) < 5%
Accuracy (% Recovery) 95.0 - 105.0%
Limit of Detection (LOD) Low ng level with FID/NPD
Limit of Quantitation (LOQ) Dependent on analyte and detector

Workflow Visualization: GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions prep_sample Prepare Sample Solution (Dissolution/Extraction) inject_sample Inject Sample prep_sample->inject_sample gc_system GC System Setup (Column, Carrier Gas) gc_system->inject_sample run_gc Chromatographic Separation inject_sample->run_gc detect FID/NPD Detection run_gc->detect acquire_data Data Acquisition detect->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calibration_curve Calibration Curve Construction integrate_peaks->calibration_curve quantify Quantification of Analyte calibration_curve->quantify

Caption: Workflow for the GC analysis of this compound.

Disclaimer: The methods described above are suggested starting points and should be fully validated for their intended use. Method parameters may require optimization depending on the specific instrumentation, sample matrix, and analytical requirements.

References

Application Notes and Protocols: 4-(2-Methylsulfonylphenyl)aniline as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(2-Methylsulfonylphenyl)aniline as a key intermediate in the synthesis of various biologically active molecules. The protocols detailed below are based on established literature and are intended to guide researchers in the development of novel therapeutic agents.

Application in the Synthesis of Selective COX-2 Inhibitors

This compound is a valuable building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to non-selective NSAIDs. The methylsulfonyl group is a key pharmacophore that imparts selectivity for the COX-2 enzyme.

Experimental Protocol: Synthesis of Indomethacin Analogs with a 2-(4-methylsulfonyl)phenyl Moiety

This protocol describes the synthesis of indole-based COX-2 inhibitors, where the core indole structure is functionalized with the 4-(methylsulfonyl)phenyl group.

Step 1: Fischer Indole Synthesis.

  • A mixture of 4-methylsulfonyl acetophenone (1 equivalent) and substituted phenylhydrazine hydrochloride (1.2 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried to yield the 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole.

Step 2: N-Alkylation of the Indole Ring.

  • To a solution of the 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole (1 equivalent) in dry N,N-dimethylformamide (DMF), sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes.

  • The appropriate substituted benzyl chloride (1.1 equivalents) is added, and the reaction mixture is stirred overnight at room temperature.

  • The reaction is quenched by the addition of cold water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired N-alkylated indole derivative.

CompoundStarting MaterialYield (%)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
4a 2-(4-(methylsulfonyl)phenyl)-1H-indole750.1111.8107.3
4b 5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole700.159.563.3
4c 5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole650.1210.285.0
Signaling Pathway: COX-2 in Inflammation

The cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound -based Inhibitor Inhibitor->COX2

COX-2 Inflammatory Pathway Inhibition.

Application in the Synthesis of Kinase Inhibitors for Cancer Therapy

This compound serves as a crucial scaffold for the development of potent kinase inhibitors targeting various receptor tyrosine kinases (RTKs) implicated in cancer progression, such as EGFR, HER2, and VEGFR2.

Experimental Protocol: Synthesis of Pyrazoline-linked 4-Methylsulfonylphenyl Scaffolds

This protocol outlines the synthesis of pyrazoline derivatives bearing the 4-methylsulfonylphenyl moiety, which have shown promising antitumor activity.

Step 1: Synthesis of Chalcones.

  • An equimolar mixture of 4-(methylsulfonyl)acetophenone and an appropriate aromatic aldehyde is dissolved in ethanol.

  • A catalytic amount of aqueous potassium hydroxide is added, and the mixture is stirred at room temperature for 10-12 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the chalcone.

Step 2: Synthesis of Pyrazolines.

  • The synthesized chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) are refluxed in methanol for 5-8 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated pyrazoline derivative is filtered, washed with methanol, and dried.

CompoundTarget KinaseIC50 (µM)
18c VEGFR20.218
18g HER20.496
18h EGFR0.574
18h HER20.253
18h VEGFR20.135

Reference drugs: Erlotinib (EGFR IC50 = 0.105 µM, HER2 IC50 = 0.085 µM), Sorafenib (VEGFR2 IC50 = 0.041 µM)

Signaling Pathways: EGFR/HER2 and VEGFR2 in Cancer

The EGFR/HER2 signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Similarly, the VEGFR2 pathway is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Kinase_Inhibition_Workflow cluster_synthesis Synthesis cluster_inhibition Biological Activity Aniline This compound Intermediate Chalcone Chalcone Synthesis Aniline->Chalcone Pyrazoline Pyrazoline Formation Chalcone->Pyrazoline EGFR_HER2 EGFR/HER2 Signaling Pyrazoline->EGFR_HER2 Inhibition VEGFR2 VEGFR2 Signaling Pyrazoline->VEGFR2 Inhibition Proliferation Tumor Cell Proliferation EGFR_HER2->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization & Autophosphorylation Ligand->EGFR_HER2 PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival Inhibitor Pyrazoline-linked Inhibitor Inhibitor->EGFR_HER2 GSK3_Pathway Insulin_GF Insulin / Growth Factors PI3K PI3K Insulin_GF->PI3K Akt Akt PI3K->Akt GSK3_active GSK-3 (active) Akt->GSK3_active Phosphorylation GSK3_inactive p-GSK-3 (inactive) GSK3_active->GSK3_inactive Tau Tau Protein GSK3_active->Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Hyperphosphorylated_Tau Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->GSK3_active

Application Notes & Protocols: Molecular Docking of 4-(2-Methylsulfonylphenyl)aniline Derivatives with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the molecular docking of 4-(2-Methylsulfonylphenyl)aniline and its derivatives with their primary target, Cyclooxygenase-2 (COX-2). This document outlines the significance of this interaction in drug discovery, presents relevant quantitative data, and offers detailed protocols for performing the docking studies.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][2] The 4-(methylsulfonyl)phenyl moiety is a critical pharmacophore found in several selective COX-2 inhibitors, such as celecoxib and etoricoxib.[3] This structural feature allows the molecule to bind effectively within a specific side pocket of the COX-2 active site, contributing to its selectivity.[2][3] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein target.[2] By simulating the interaction between this compound derivatives and COX-2, researchers can gain insights into the structure-activity relationships and design more potent and selective inhibitors.

Target Protein: Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme, and its expression is elevated in inflamed and cancerous tissues.[4] It catalyzes the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[1] The active site of COX-2 features a secondary pocket that is accessible to ligands with specific structural features, such as the methylsulfonyl group, which is a key interaction for selective inhibitors.[3]

Signaling Pathway

The expression and activity of COX-2 are regulated by complex signaling pathways. Upon stimulation by inflammatory signals, growth factors, or tumor promoters, signaling cascades involving protein kinase C (PKC) and Ras are activated.[4] These pathways, in turn, activate mitogen-activated protein kinases (MAPKs), which promote the transcription of the PTGS2 gene (encoding COX-2).[4][5] The resulting increase in COX-2 levels leads to the production of prostaglandin E2 (PGE2), which can then act on various cellular receptors to promote inflammation, cell survival, and proliferation.[6][7]

COX2_Signaling_Pathway Stimuli Inflammatory Stimuli, Growth Factors, Oncogenes PKC_Ras PKC / Ras Signaling Stimuli->PKC_Ras activates MAPK MAPK Cascade (ERK, p38, JNK) PKC_Ras->MAPK activates Transcription_Factors NF-κB, C/EBP, CREB MAPK->Transcription_Factors activates COX2_Gene COX-2 Gene (PTGS2) Transcription Transcription_Factors->COX2_Gene induces COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA transcribes COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein translates PGE2 Prostaglandin E2 (PGE2) COX2_Protein->PGE2 catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein substrate Cellular_Response Inflammation, Cell Proliferation, Angiogenesis PGE2->Cellular_Response mediates Aniline_Derivative 4-(Methylsulfonylphenyl)aniline Derivative Aniline_Derivative->COX2_Protein inhibits

Caption: COX-2 signaling pathway and inhibition.

Quantitative Data from Docking Studies

The following table summarizes representative quantitative data from molecular docking and in vitro studies of compounds containing the methylsulfonylphenyl pharmacophore with COX enzymes. Binding energy is a measure of the affinity of the ligand for the protein, with more negative values indicating stronger binding. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Compound Class/NameTargetDocking Score / Binding Energy (kcal/mol)In Vitro IC50 (µM)Selectivity Index (SI)Reference(s)
Pyrazole Derivative (5u)COX-2-12.9071.7974.92[8]
Pyrazole Derivative (5s)COX-2-12.24-72.95[8]
Celecoxib (Reference)COX-2-9.924-78.06[8]
5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin (4)COX-2-0.060405[3]
Etoricoxib (Reference)COX-2-11.22--[2]
Aurone Derivative (WE-4)COX-2-5.8430.22-[9]
Pyrazole Derivative (D305)COX-2-10.7--[10]
Pyrazole Derivative (D202)COX-2-10.5--[10]

Note: Direct comparison of docking scores should be made with caution as different software versions and parameters can yield different values. SI = IC50 (COX-1) / IC50 (COX-2).

Experimental Protocols

Protocol 1: Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of a this compound derivative with COX-2 using AutoDock Tools and AutoDock Vina.

1. Preparation of the Receptor (COX-2)

  • 1.1. Obtain Protein Structure: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1CX2 or 3LN1.[10][11]

  • 1.2. Clean the Protein: Open the PDB file in a molecular visualization tool like AutoDock Tools (ADT), UCSF Chimera, or PyMOL.[12][13] Remove water molecules, co-factors, and any existing ligands from the structure.[14][15] If the protein has multiple chains, retain only the one containing the active site.[13]

  • 1.3. Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[16]

  • 1.4. Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms.[11]

  • 1.5. Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic charges and atom types required by AutoDock.[16]

2. Preparation of the Ligand

  • 2.1. Create Ligand Structure: Draw the 3D structure of the this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch and save it in a 3D format (e.g., mol2 or sdf).

  • 2.2. Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field to obtain a stable, low-energy conformation.

  • 2.3. Load into ADT: Open the ligand file in AutoDock Tools.

  • 2.4. Define Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • 2.5. Save as PDBQT: Save the prepared ligand in the PDBQT format.

3. Setting up the Grid Box

  • 3.1. Define the Search Space: In ADT, define a 3D grid box that encompasses the entire active site of the COX-2 protein.[17] The center of the grid should be the center of the active site, and the dimensions should be large enough to allow the ligand to move and rotate freely.[12]

  • 3.2. Generate Grid Parameter File: Save the grid box parameters as a grid parameter file (.gpf).[17]

4. Running the Docking Simulation

  • 4.1. Configure Docking Parameters: In ADT, set the docking parameters. This includes specifying the prepared receptor and ligand PDBQT files and the grid parameter file. The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock.[18]

  • 4.2. Create Docking Parameter File: Save the configuration as a docking parameter file (.dpf).[17]

  • 4.3. Execute AutoDock Vina: Run the docking simulation from the command line, providing the configuration file as input.

5. Analysis of Results

  • 5.1. Examine Docking Poses: AutoDock Vina will generate multiple binding poses (conformations) of the ligand in the protein's active site, ranked by their binding affinity scores.

  • 5.2. Visualize Interactions: Load the docked complex (protein + best ligand pose) into a visualization tool. Analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the COX-2 active site. Pay close attention to interactions with key residues like Arg513, Val523, and Ser353, which are important for selective binding.[3][8]

Experimental Workflow Diagram

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB: 1CX2) Clean_Protein 3. Clean Protein (Remove water, ligands) PDB->Clean_Protein Ligand_Draw 2. Draw & Energy Minimize Ligand Structure Add_H_Charge_L 6. Add Hydrogens & Charges to Ligand Ligand_Draw->Add_H_Charge_L Add_H_Charge_P 4. Add Hydrogens & Charges to Protein Clean_Protein->Add_H_Charge_P Save_PDBQT_P 5. Save as Receptor.pdbqt Add_H_Charge_P->Save_PDBQT_P Grid_Box 9. Define Grid Box (Search Space) Save_PDBQT_P->Grid_Box Define_Torsion 7. Define Rotatable Bonds Add_H_Charge_L->Define_Torsion Save_PDBQT_L 8. Save as Ligand.pdbqt Define_Torsion->Save_PDBQT_L Save_PDBQT_L->Grid_Box Run_Docking 10. Run Docking Simulation (AutoDock Vina) Grid_Box->Run_Docking Analyze_Poses 11. Analyze Binding Poses & Scores Run_Docking->Analyze_Poses Visualize 12. Visualize Interactions (H-bonds, Hydrophobic) Analyze_Poses->Visualize

Caption: Molecular docking experimental workflow.

References

Application Notes and Protocols: Synthetic Routes to Novel Indole Derivatives from 4-(2-Methylsulfonylphenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of novel indole derivatives starting from 4-(2-Methylsulfonylphenyl)aniline. The indole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a methylsulfonylphenyl moiety can modulate the physicochemical and pharmacological properties of the resulting compounds, potentially leading to new therapeutic agents.[1] Two distinct and versatile synthetic routes are presented: the Fischer indole synthesis and the palladium-catalyzed Larock indole synthesis.

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[2][3] This route first requires the conversion of the starting aniline to the corresponding hydrazine derivative.

Step 1: Synthesis of 4-(2-Methylsulfonylphenyl)hydrazine Hydrochloride

This procedure involves the diazotization of this compound followed by reduction of the resulting diazonium salt to the desired hydrazine.

Experimental Protocol:

  • Diazotization:

    • Suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid, and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

    • Dry the resulting white to off-white solid, 4-(2-Methylsulfonylphenyl)hydrazine hydrochloride, under vacuum.

Logical Relationship Diagram for Hydrazine Synthesis

Workflow for the Synthesis of 4-(2-Methylsulfonylphenyl)hydrazine start This compound diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium reduction Reduction (SnCl2, HCl) diazonium->reduction product 4-(2-Methylsulfonylphenyl)hydrazine HCl reduction->product

Caption: Synthesis of the key hydrazine intermediate.

Step 2: Fischer Indole Synthesis of Novel Indole Derivatives

The synthesized 4-(2-Methylsulfonylphenyl)hydrazine hydrochloride can be reacted with a variety of aldehydes and ketones to produce a library of novel indole derivatives.

Experimental Protocol:

  • Combine 4-(2-Methylsulfonylphenyl)hydrazine hydrochloride (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.

  • Heat the reaction mixture to reflux for 2-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure indole derivative.

Table 1: Examples of Novel Indole Derivatives via Fischer Indole Synthesis

EntryCarbonyl CompoundResulting Indole DerivativeExpected Yield Range (%)
1Acetone2-Methyl-5-(2-methylsulfonylphenyl)-1H-indole75-85
2Cyclohexanone1,2,3,4-Tetrahydro-6-(2-methylsulfonylphenyl)carbazole80-90
3Propiophenone2-Phenyl-3-methyl-5-(2-methylsulfonylphenyl)-1H-indole70-80
44-Fluoroacetophenone2-(4-Fluorophenyl)-5-(2-methylsulfonylphenyl)-1H-indole65-75

Yields are estimated based on literature values for analogous Fischer indole syntheses and may vary.

Route 2: Palladium-Catalyzed Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction that allows for the construction of 2,3-disubstituted indoles from an ortho-haloaniline and a disubstituted alkyne.[4][5] This route offers access to a different substitution pattern compared to the Fischer synthesis.

Step 1: Synthesis of 2-Iodo-4-(2-methylsulfonylphenyl)aniline

The first step in this sequence is the selective iodination of the starting aniline at the position ortho to the amino group.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-Iodo-4-(2-methylsulfonylphenyl)aniline.

Step 2: Larock Indole Synthesis of Novel Indole Derivatives

The synthesized ortho-iodoaniline can then be coupled with various internal alkynes using a palladium catalyst to generate the target indole derivatives.

Experimental Protocol:

  • To a reaction vessel, add 2-Iodo-4-(2-methylsulfonylphenyl)aniline (1 equivalent), the desired alkyne (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand such as triphenylphosphine (PPh₃, 10 mol%).

  • Add a base, such as potassium carbonate (K₂CO₃, 2 equivalents), and a salt additive, like lithium chloride (LiCl, 1 equivalent).

  • Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Degas the reaction mixture and then heat it to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2,3-disubstituted indole.

Signaling Pathway Diagram for Larock Indole Synthesis

Catalytic Cycle for Larock Indole Synthesis pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition o_iodoaniline 2-Iodo-4-(2-methylsulfonylphenyl)aniline o_iodoaniline->oxidative_addition pd_complex1 Aryl-Pd(II)-I Complex oxidative_addition->pd_complex1 migratory_insertion Migratory Insertion pd_complex1->migratory_insertion alkyne Alkyne alkyne->migratory_insertion vinyl_pd_complex Vinyl-Pd(II) Complex migratory_insertion->vinyl_pd_complex intramolecular_amination Intramolecular Amination vinyl_pd_complex->intramolecular_amination pd_cycle_intermediate Palladacycle Intermediate intramolecular_amination->pd_cycle_intermediate reductive_elimination Reductive Elimination pd_cycle_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product 2,3-Disubstituted Indole reductive_elimination->product

Caption: Palladium-catalyzed Larock indole synthesis cycle.

Table 2: Examples of Novel Indole Derivatives via Larock Indole Synthesis

EntryAlkyneResulting Indole DerivativeExpected Yield Range (%)
1Diphenylacetylene2,3-Diphenyl-5-(2-methylsulfonylphenyl)-1H-indole60-75
21-Phenyl-1-propyne2-Phenyl-3-methyl-5-(2-methylsulfonylphenyl)-1H-indole55-70
34-Octyne2,3-Dipropyl-5-(2-methylsulfonylphenyl)-1H-indole65-80
41-(4-Methoxyphenyl)-2-phenylethyne2-(4-Methoxyphenyl)-3-phenyl-5-(2-methylsulfonylphenyl)-1H-indole50-65

Yields are estimated based on literature values for analogous Larock indole syntheses and may vary.

Conclusion

The synthetic routes outlined in these application notes provide robust and versatile methods for the synthesis of novel indole derivatives from this compound. The Fischer indole synthesis offers a straightforward approach to a wide range of 2- and/or 3-substituted indoles, while the Larock indole synthesis provides access to 2,3-disubstituted indoles with different substitution patterns. These protocols can serve as a foundation for the development of libraries of novel indole-based compounds for screening in drug discovery programs. The presence of the 2-methylsulfonylphenyl moiety is anticipated to confer unique biological activities to the resulting molecules.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methylsulfonylphenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of 4-(2-Methylsulfonylphenyl)aniline, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and effective method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction typically involves the reaction of an aniline derivative with an aryl halide substituted with the methylsulfonyl group. The key components of this reaction are a palladium precursor, a bulky electron-rich phosphine ligand, and a suitable base.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in the Buchwald-Hartwig amination of aryl sulfones can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may not have been properly activated or may have decomposed. Ensure the use of a reliable palladium precursor and an appropriate ligand.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not facilitate the catalytic cycle effectively, while an overly strong base can promote side reactions. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used.

  • Oxygen Contamination: The catalytic cycle is sensitive to oxygen. Reactions must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents.

  • Impure Reagents: The purity of the aryl halide, aniline, and solvent is crucial. Trace impurities can poison the catalyst.

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive heat can cause catalyst decomposition and side-product formation.

Q3: How do I select the optimal catalyst-ligand system for this specific transformation?

The presence of the electron-withdrawing methylsulfonyl group on the aryl halide influences the choice of the catalyst system. Generally, highly active, bulky, and electron-rich phosphine ligands are required.

  • Palladium Precursors: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective choices.

  • Ligands: Biaryl phosphine ligands such as Xantphos, RuPhos, or XPhos are often successful as they promote the crucial reductive elimination step and stabilize the palladium catalyst. The choice of ligand can significantly impact reaction efficiency and yield.

Q4: What are the most common side reactions, and how can they be minimized?

A primary side reaction is the hydrodehalogenation of the aryl halide starting material, where the halogen atom is replaced by a hydrogen atom. This reduces the amount of electrophile available for the desired cross-coupling. To minimize this:

  • Use a base with a non-coordinating cation, like potassium or cesium, rather than sodium if hydrodehalogenation is a major issue.

  • Ensure a truly inert atmosphere to prevent side reactions promoted by trace oxygen.

  • Optimize the reaction temperature; sometimes lowering the temperature can reduce the rate of side reactions more than the desired reaction.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Problem: Low or No Product Formation
Potential CauseRecommended Action
Catalyst Inactivity Use a fresh batch of palladium precursor and ligand. Consider pre-forming the active catalyst before adding the substrates.
Incorrect Base Screen different bases. If using NaOtBu, ensure it is fresh and from an unopened container. Consider switching to K₃PO₄ or Cs₂CO₃.
Atmosphere Contamination Improve the inert atmosphere technique. Use a glovebox for setup and ensure all solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
Low Reaction Temperature Incrementally increase the reaction temperature by 10 °C intervals, monitoring for product formation and potential decomposition.
Impure Starting Materials Purify the aryl halide and aniline starting materials by recrystallization or column chromatography. Use anhydrous, high-purity solvents.
Optimizing Reaction Conditions: Data Summary

The following table summarizes yields obtained under various conditions for analogous Buchwald-Hartwig aminations, providing a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (0.5)Xantphos (1.0)K₃PO₄ (3.0)Toluene1001891
Pd(acac)₂ (0.15)Xantphos (0.225)K₃PO₄ (3.0)DMF852089
Pd₂(dba)₃ (1.0)RuPhos (1.5)NaOtBu (1.5)Dioxane11012High (unspecified)
Pd(F₆-acac)₂ (0.5)Xantphos (1.0)K₃PO₄ (3.0)NMPNot specifiedNot specifiedHigh (unspecified)

Experimental Protocol

General Procedure for Palladium-Catalyzed Synthesis of this compound

Reagents:

  • 1-Bromo-2-(methylsulfonyl)benzene (1.0 equiv)

  • p-Phenylenediamine (or a suitable protected aniline) (1.2 equiv)

  • Pd(OAc)₂ (0.01 equiv, 1 mol%)

  • Xantphos (0.02 equiv, 2 mol%)

  • K₃PO₄ (milled, dried) (3.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Inert Atmosphere Setup: Add the milled K₃PO₄ (3.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Heat the flask under a vacuum and backfill with argon. Allow it to cool to room temperature.

  • Reagent Addition: Under a positive flow of argon, add Pd(OAc)₂, Xantphos, 1-bromo-2-(methylsulfonyl)benzene (1.0 equiv), and the aniline derivative (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.

  • Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the base and palladium residues. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Visualizations

Reaction_Pathway cluster_conditions Reaction Conditions reac1 1-Halo-2-(methylsulfonyl)benzene prod This compound reac1->prod midpoint reac2 4-Anilino Derivative reac2->prod cond Pd Catalyst (e.g., Pd(OAc)₂) Bulky Ligand (e.g., Xantphos) Base (e.g., K₃PO₄) Solvent (e.g., Toluene) Heat (85-110 °C) midpoint->prod    

Caption: Buchwald-Hartwig amination pathway for synthesis.

Troubleshooting_Workflow start Low or No Yield q1 Is the atmosphere strictly inert? start->q1 a1_yes Check Catalyst System q1->a1_yes Yes a1_no Improve Inert Technique: - Degas solvents - Use glovebox/Schlenk line q1->a1_no No q2 Is the base appropriate & fresh? a1_yes->q2 end_node Improved Yield a1_no->end_node a2_yes Verify Reagent Purity q2->a2_yes Yes a2_no Use fresh, dry base. Screen alternatives (K₃PO₄, Cs₂CO₃). q2->a2_no No q3 Are reagents pure and solvent anhydrous? a2_yes->q3 a2_no->end_node a3_yes Optimize Temperature & Reaction Time q3->a3_yes Yes a3_no Purify starting materials. Use anhydrous solvent. q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: A logical workflow for troubleshooting low reaction yield.

identifying side products in N-alkylation of substituted anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side product formation during the N-alkylation of substituted anilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the N-alkylation of substituted anilines?

A1: The most prevalent side products in the N-alkylation of anilines include:

  • Over-alkylation products: The initial N-alkylation product, a secondary amine, is often more nucleophilic than the starting aniline, leading to further reaction to form tertiary amines and even quaternary ammonium salts.[1][2]

  • C-alkylation products: Electrophilic alkylating agents can react at the electron-rich ortho and para positions of the aniline ring, leading to ring-alkylated anilines. This is particularly common under acidic conditions.[3][4]

  • Rearrangement products: Under certain conditions, such as high temperatures and the presence of acid catalysts, N-alkylated anilines can rearrange to form C-alkylated isomers like toluidines.[3]

  • Ether formation: When using alcohols as alkylating agents, especially under acidic conditions, the alcohol can self-condense to form an ether.[5]

  • Products from competing reactions: Depending on the specific reagents and catalysts used, other side reactions can occur. For instance, with primary amines as alkylating agents, quinoline or indole derivatives have been observed as unexpected side products.[6]

Q2: How do substituents on the aniline ring affect the formation of side products?

A2: Substituents on the aniline ring have a significant impact on both the rate of reaction and the propensity for side product formation:

  • Electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring and the nucleophilicity of the nitrogen atom. This generally accelerates the desired N-alkylation but can also increase the likelihood of over-alkylation and C-alkylation.[2][7]

  • Electron-withdrawing groups (EWGs) (e.g., -NO₂, -Cl) decrease the nucleophilicity of the aniline nitrogen, making the N-alkylation reaction slower.[7][8] While this can reduce over-alkylation, it may require harsher reaction conditions, which can lead to other side reactions.

Q3: How can I minimize the formation of over-alkylation products?

A3: To minimize over-alkylation, consider the following strategies:

  • Control stoichiometry: Use a molar excess of the aniline relative to the alkylating agent.

  • Slow addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.

  • Protecting groups: The amino group can be protected with an acyl group (e.g., acetyl chloride) to form an amide. The amide can then be selectively mono-alkylated, followed by deprotection to yield the secondary amine.[9]

  • Modern catalytic methods: Employ catalytic systems known for high selectivity towards mono-alkylation, such as those based on hydrogen borrowing or transfer hydrogenation.[5][7]

Q4: What reaction conditions favor C-alkylation, and how can it be avoided?

A4: C-alkylation is generally favored by conditions that promote electrophilic aromatic substitution. To avoid it:

  • Avoid strongly acidic conditions: Protic and Lewis acids can activate the alkylating agent and the aniline ring, promoting C-alkylation.[3]

  • Choose appropriate catalysts: Some solid acid catalysts like zeolites can be selective for either N- or C-alkylation depending on their pore structure and acidity.[3]

  • Use milder alkylating agents: Reagents that are less electrophilic are less likely to participate in Friedel-Crafts-type C-alkylation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield of desired N-alkylated product and significant amount of starting material remaining 1. Insufficient reactivity of the aniline (e.g., due to strong electron-withdrawing groups).2. Deactivation of the catalyst.3. Reaction conditions (temperature, time) are not optimal.1. Increase the reaction temperature or prolong the reaction time.2. Use a more active catalyst or a higher catalyst loading.3. Consider a different, more reactive alkylating agent if possible.
Formation of a significant amount of di- or tri-alkylated products 1. The mono-alkylated product is more reactive than the starting aniline.2. High concentration of the alkylating agent.1. Use a larger excess of the aniline.2. Add the alkylating agent dropwise or via a syringe pump.3. Lower the reaction temperature to improve selectivity.
Presence of unexpected peaks in the NMR or GC-MS, possibly corresponding to isomers 1. C-alkylation has occurred on the aromatic ring.2. Rearrangement of the N-alkyl group to the ring.1. Avoid strongly acidic conditions.2. Use a less electrophilic alkylating agent.3. Lower the reaction temperature.
Formation of a significant amount of a high-boiling point byproduct, possibly an ether 1. Using an alcohol as the alkylating agent under acidic conditions.1. Use a non-acidic catalyst.2. Consider using an alkyl halide as the alkylating agent with a non-nucleophilic base.

Experimental Protocols

General Protocol for N-Alkylation of a Substituted Aniline with an Alkyl Halide
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.0 eq.), a suitable solvent (e.g., acetonitrile, DMF, or THF), and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: While stirring the mixture, slowly add the alkylating agent (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel.

Protocol for Identification of Side Products by GC-MS
  • Sample Preparation: Take a small aliquot from the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS instrument.

  • GC Separation: Use a suitable temperature program to separate the components of the mixture on the GC column. A typical program might start at 50 °C and ramp up to 250 °C.

  • MS Analysis: As each component elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and structure of the compound.

  • Data Interpretation: Compare the retention times and mass spectra of the peaks in the chromatogram to known standards or literature data to identify the desired product and any side products.

Visualizations

Side_Reactions cluster_reactants Reactants cluster_products Products Aniline Substituted Aniline (Ar-NH2) MonoAlkylated Desired Product (Ar-NHR) Aniline->MonoAlkylated N-Alkylation CAlkylated C-Alkylation (R-Ar-NH2) Aniline->CAlkylated Ring Alkylation AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->MonoAlkylated DiAlkylated Over-alkylation (Ar-NR2) AlkylatingAgent->DiAlkylated AlkylatingAgent->CAlkylated MonoAlkylated->DiAlkylated Further Alkylation

Caption: Main reaction and common side products in N-alkylation.

Workflow Start Start: N-Alkylation Reaction Setup Reaction Reaction under Controlled Conditions (Temperature, Time, Stoichiometry) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: Experimental workflow for N-alkylation and analysis.

Troubleshooting rect rect Start Side Products Observed? CheckOverAlkylation Over-alkylation (Di-/Tri-alkylated)? Start->CheckOverAlkylation Yes CheckCAlkylation C-Alkylation (Isomers)? CheckOverAlkylation->CheckCAlkylation No Sol1 Adjust Stoichiometry (More Aniline) Slow Addition of Alkylating Agent CheckOverAlkylation->Sol1 Yes OtherSideProducts Other Side Products? CheckCAlkylation->OtherSideProducts No Sol2 Avoid Acidic Conditions Use Milder Alkylating Agent Lower Temperature CheckCAlkylation->Sol2 Yes Sol3 Optimize Catalyst Change Solvent Check for Reagent Purity OtherSideProducts->Sol3 Yes

Caption: Troubleshooting decision tree for side product formation.

References

Technical Support Center: Degradation and Stability of 4-(2-Methylsulfonylphenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 4-(2-Methylsulfonylphenyl)aniline under forced degradation conditions?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways. The primary sites for degradation are the aniline amino group and the methylsulfonyl group. Likely pathways include:

  • Oxidation: The primary amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities. The sulfur atom in the methylsulfonyl group can also be further oxidized under strong oxidative stress.

  • Hydrolysis: While generally stable, the sulfonyl group or the amide linkage in potential impurities could be susceptible to hydrolysis under extreme acidic or basic conditions at elevated temperatures.

  • Photodegradation: Aromatic amines can be sensitive to light, leading to photolytic degradation, which may involve oxidation or polymerization reactions.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[3] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.[3] For long-term storage, refrigeration may be advisable, especially if preliminary studies show sensitivity to thermal stress.[4]

Q3: Which analytical techniques are most suitable for stability-indicating studies of this compound?

A3: A stability-indicating analytical method is one that can separate the intact drug from its degradation products. For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A gradient elution method on a C18 column is often a good starting point. Mass spectrometry (LC-MS) is invaluable for the identification and characterization of degradation products.

Q4: What is the goal of a forced degradation study?

A4: Forced degradation studies, also known as stress testing, are designed to intentionally degrade the active pharmaceutical ingredient (API) to establish its intrinsic stability and identify potential degradation products.[2][5][6] This information is crucial for developing stability-indicating analytical methods, understanding degradation pathways, and determining appropriate storage conditions.[2][5][6][7] The goal is typically to achieve 5-20% degradation of the API to ensure that the analytical method can detect and quantify the degradants.[5][6]

Troubleshooting Guides

Issue 1: No degradation is observed under standard stress conditions.

  • Question: I have subjected my sample to 0.1 M HCl and 0.1 M NaOH at room temperature for 24 hours, but I don't see any degradation. What should I do?

  • Answer: If no degradation is observed, the stress conditions may not be severe enough.[1] You should gradually increase the severity of the conditions. Consider the following steps:

    • Increase the temperature (e.g., to 50-70°C).

    • Increase the concentration of the acid or base (e.g., to 1 M).

    • Extend the duration of the study. It is possible that the molecule is highly stable under hydrolytic stress, and you can report this finding. The study can be terminated if no degradation is seen after exposure to more severe conditions than accelerated testing.[1]

Issue 2: The sample shows complete degradation immediately after adding the stressor.

  • Question: My compound completely degraded upon addition of 3% hydrogen peroxide. How can I study the degradation pathway?

  • Answer: Complete degradation suggests the conditions are too harsh. To achieve the target degradation of 5-20%, you should reduce the stressor's intensity.[5] Try these adjustments:

    • Lower the concentration of the oxidizing agent (e.g., start with 0.1% H₂O₂).

    • Reduce the temperature (e.g., conduct the experiment at room temperature or even in an ice bath).

    • Decrease the exposure time, taking time points at shorter intervals (e.g., 1, 2, 4, and 8 hours).

Issue 3: I am observing new peaks in my chromatogram, but I'm not sure if they are degradants or artifacts.

  • Question: After thermal stress, I see several new, small peaks in my HPLC chromatogram. How can I confirm they are true degradation products?

  • Answer: It is essential to distinguish between actual degradants and artifacts from the matrix, container, or solvent.

    • Run a blank control: Subject a sample of the solvent/matrix without the API to the same stress conditions. Any peaks appearing in the blank are not related to the API's degradation.

    • Perform peak purity analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the main peak. A decrease in peak purity indicates the co-elution of a degradant.

    • Utilize mass spectrometry (LC-MS): Analyze the stressed sample to determine the mass-to-charge ratio (m/z) of the new peaks. This will help in identifying them as related to the parent compound.

Illustrative Data from Forced Degradation Studies

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. The goal is to achieve a target degradation of 5-20%.

Stress ConditionReagent/Condition DetailsTime (hours)Temperature (°C)% Assay of Parent Compound% Degradation
Acid Hydrolysis 1 M HCl246089.510.5
Base Hydrolysis 1 M NaOH246091.28.8
Oxidative Degradation 3% H₂O₂1225 (Room Temp)85.714.3
Thermal Degradation (Solid) Dry Heat488094.35.7
Photolytic Degradation (Solution) ICH Option 1 (UV/Vis Light)2425 (Room Temp)88.111.9

Experimental Protocols

Protocol 1: General Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL.

  • Store a control sample of the API in the same solvent at 4°C, protected from light.

Protocol 2: Forced Degradation Procedures

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified intervals.

    • Neutralize the aliquots with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified intervals for immediate analysis.

  • Thermal Degradation:

    • Place a thin layer of the solid API in a petri dish.

    • Expose it to dry heat in a hot air oven at 80°C.

    • At specified time points, weigh a portion of the solid, dissolve it in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Prepare a solution of the API at 0.1 mg/mL in a suitable solvent.

    • Expose the solution in a photostability chamber to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.

    • Analyze both samples at appropriate time intervals.

Visualizations

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acidic (HCl) Hydrolyzed_Sulfone Hydrolysis Product Acid->Hydrolyzed_Sulfone Base Basic (NaOH) Base->Hydrolyzed_Sulfone Oxidative Oxidative (H2O2) Oxidized_Amine Oxidized Amine (e.g., Nitroso/Nitro derivative) Oxidative->Oxidized_Amine Thermal Thermal (Heat) Polymer Polymeric Impurities Thermal->Polymer Photo Photolytic (UV/Vis) Photo->Oxidized_Amine Photoproduct Photolytic Adduct Photo->Photoproduct API This compound API->Acid API->Base API->Oxidative API->Thermal API->Photo G start Start: API Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, etc.) prep->stress sample Withdraw & Neutralize (if applicable) stress->sample analyze Analyze via Stability- Indicating Method (HPLC) sample->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify New peaks > threshold report Report Findings: Pathways, Stability Profile analyze->report No significant degradation identify->report G start Unexpected Result in Stability Study no_deg No Degradation? start->no_deg too_much_deg >20% Degradation? start->too_much_deg unknown_peak Unknown Peak? start->unknown_peak increase_stress Increase Stress Severity: - Higher Temp - Higher [Reagent] - Longer Duration no_deg->increase_stress Yes report_stable Report as 'Stable under these conditions' no_deg->report_stable No (after increasing) decrease_stress Decrease Stress Severity: - Lower Temp - Lower [Reagent] - Shorter Duration too_much_deg->decrease_stress Yes run_blank Analyze a stressed blank (no API) unknown_peak->run_blank Yes increase_stress->no_deg Still no degradation? optimize Optimize conditions to target 5-20% degradation decrease_stress->optimize peak_in_blank Peak in Blank? run_blank->peak_in_blank artifact Peak is an artifact. Ignore or identify source. peak_in_blank->artifact Yes lcms Not an artifact. Characterize with LC-MS. peak_in_blank->lcms No

References

Technical Support Center: Enhancing Aqueous Solubility of Sulfonyl-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of sulfonyl-containing drug candidates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do many sulfonyl-containing drug candidates exhibit poor aqueous solubility?

A1: The sulfonyl group (-SO₂-) itself is polar and can act as a hydrogen bond acceptor. However, its contribution to overall aqueous solubility can be counteracted by the molecular properties of the rest of the drug candidate. Often, these molecules are large, complex, and contain significant hydrophobic regions, which dominate the solubility profile. The rigid nature of the sulfonyl group can also contribute to a stable crystal lattice, making it difficult for water molecules to solvate the compound.

Q2: What are the primary strategies for improving the aqueous solubility of our sulfonyl-containing compounds?

A2: The main approaches can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These methods alter the physical properties of the drug substance without changing its chemical structure. Key techniques include:

    • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix.

    • Co-crystallization: Forming a new crystalline solid with a benign co-former molecule.

    • Particle Size Reduction: Increasing the surface area through techniques like micronization and nanosuspension.

  • Chemical Modifications: These strategies involve altering the chemical form of the drug. Common methods include:

    • Salt Formation: Ionizing the drug to form a more soluble salt. This is particularly effective for sulfonyl-containing drugs with acidic or basic functional groups.

    • pH Adjustment: Modifying the pH of the formulation to favor the ionized, more soluble form of the drug.

    • Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins into the formulation.

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs)

Q: We prepared an amorphous solid dispersion of our sulfonyl-containing drug, but we are observing recrystallization during stability studies. What could be the cause and how can we prevent this?

A: Recrystallization is a common challenge with ASDs due to their thermodynamically unstable nature.

  • Probable Causes:

    • Poor Drug-Polymer Miscibility: The drug and polymer may not be fully miscible at the prepared drug loading, leading to phase separation and crystallization.

    • Inadequate Polymer Selection: The chosen polymer may not have strong enough interactions (e.g., hydrogen bonds) with the drug to inhibit molecular mobility and prevent recrystallization.

    • High Drug Loading: The concentration of the drug in the polymer matrix may be too high, exceeding the solubility of the drug in the polymer.

    • Environmental Factors: Exposure to high temperature and humidity can act as a plasticizer, increasing molecular mobility and promoting crystallization.[1]

  • Recommended Solutions:

    • Screen Different Polymers: Evaluate a range of polymers with varying properties to find one that has strong interactions with your sulfonyl-containing drug.

    • Reduce Drug Loading: Prepare ASDs with a lower drug-to-polymer ratio to ensure the drug remains molecularly dispersed.

    • Ternary ASDs: Consider adding a second polymer or a surfactant to improve the stability of the dispersion.

    • Controlled Storage Conditions: Store the ASDs in a low-humidity environment and at a temperature well below the glass transition temperature (Tg) of the dispersion.[1]

Q: Our spray-dried amorphous solid dispersion has poor powder properties and is difficult to handle for downstream processing. What can we do?

A: The physical properties of spray-dried powders can be challenging.

  • Probable Causes:

    • Suboptimal Spray-Drying Parameters: The inlet temperature, feed rate, and atomization pressure can all influence the particle size, morphology, and density of the resulting powder.

    • Solvent System: The choice of solvent can affect the final particle characteristics.

  • Recommended Solutions:

    • Optimize Process Parameters: Systematically vary the spray-drying parameters to achieve the desired particle characteristics.

    • Incorporate a Bulking Agent: Adding an excipient like mannitol or lactose to the spray-drying solution can sometimes improve the flowability of the final product.

    • Secondary Processing: Consider post-processing steps such as roller compaction or granulation to improve the powder properties.

Co-crystallization

Q: We are struggling to form a co-crystal with our sulfonamide drug candidate. What are the key factors for successful co-crystal formation?

A: Successful co-crystallization relies on the formation of stable intermolecular interactions between the drug and the co-former.

  • Probable Causes:

    • Inappropriate Co-former Selection: The chosen co-former may not have complementary functional groups to form robust hydrogen bonds or other non-covalent interactions with the sulfonamide group.

    • Poor Stoichiometry: The molar ratio of the drug to the co-former may not be optimal for co-crystal formation.

    • Unsuitable Solvent System: The solvent used in solution-based methods plays a critical role. The solubility of both the drug and the co-former in the solvent is a key factor.

  • Recommended Solutions:

    • Rational Co-former Selection: Choose co-formers with functional groups that are known to interact favorably with sulfonamides, such as amides, carboxylic acids, or N-oxides. The pKa difference between the drug and co-former is also an important consideration to avoid salt formation.

    • Screen Different Stoichiometries: Experiment with various molar ratios of the drug and co-former (e.g., 1:1, 1:2, 2:1).

    • Utilize Different Screening Methods: Employ both solid-state methods like liquid-assisted grinding and solution-based methods with a variety of solvents to increase the chances of discovering a co-crystal.[1][2][3][4][5][6]

Q: Our co-crystal shows improved solubility, but the dissolution rate is still not optimal. How can we address this?

A: While thermodynamic solubility might be improved, the dissolution rate can be influenced by other factors.

  • Probable Causes:

    • Particle Size and Morphology: Large or non-uniform co-crystal particles can have a limited surface area, slowing down dissolution.

    • Wettability: The co-crystal may still have poor wettability in the dissolution medium.

  • Recommended Solutions:

    • Particle Size Reduction: Mill or micronize the co-crystals to increase their surface area.

    • Formulation with Wetting Agents: Include surfactants or other wetting agents in the formulation to improve the dispersibility of the co-crystals in the dissolution medium.

Data on Solubility Enhancement of Sulfonyl-Containing Drugs

The following tables summarize quantitative data on the solubility improvement of several sulfonyl-containing drugs using various enhancement techniques.

Table 1: Solubility Enhancement of Celecoxib

TechniqueCarrier/Co-formerDrug:Carrier/Co-former Ratio (w/w or molar)Solvent/MediumSolubility Improvement (Fold Increase)Reference
Solid Dispersion PVP K251:5Phosphate Buffer pH 7.212.7[7]
Pluronic F1271:5Water5[8]
β-Cyclodextrin1:2Not SpecifiedGood Solubility[9]
Nanosuspension TPGSN/AWater4[10]
Dry Co-milling Not SpecifiedN/AWater>4.8[11]

Table 2: Solubility Enhancement of Glibenclamide

TechniqueCarrier/Co-formerDrug:Carrier/Co-former Ratio (molar)Solvent/MediumSolubility Improvement (Fold Increase)Reference
Co-crystal Ascorbic Acid1:2Not Specified26[12]
Oxalic Acid1:2Not SpecifiedSignificant[13]
Vanillic Acid1:1Not SpecifiedEnhanced Solubility[8]
Nicotinamide1:2Not SpecifiedSignificant[13]
Aspartame1:2Not SpecifiedSignificant[14]
Solid Dispersion Modified Guar Gum1:10Not SpecifiedIncreased Solubility[14]
Co-solvents PEG 200N/APEG 200High (11.418 mg/mL)[12]

Table 3: Solubility Enhancement of Hydrochlorothiazide

TechniqueCarrier/Co-formerDrug:Carrier/Co-former Ratio (w/w)Solvent/MediumSolubility Improvement (Fold Increase)Reference
Solid Dispersion PEG-40001:6Not SpecifiedEnhanced Dissolution[7]
HPMC E 151:5Water6-6.5[15]
PVP1:5Water~5[15]
Nanosuspension Carboxymethyl Dextran Sodium SaltN/AWater (pH 6)6.5[16]
Co-crystal PABA, NCT, RESN/ApH 7.4 BufferImproved Solubility[17]
Co-solvents PEG-400:Water (3:1) + Tween-60N/AN/A~10.2 (from 0.7 mg/mL)[7]

Table 4: Solubility Enhancement of Furosemide

TechniqueCarrier/Co-formerDrug:Carrier/Co-former Ratio (w/w)Solvent/MediumSolubility Improvement (Fold Increase)Reference
Salt Formation Sodium Salt (Trihydrate)N/ANot Specified>4000[18]
Potassium Salt (Monohydrate)N/ANot Specified>10000[18]
Complexation β-CyclodextrinNot SpecifiedNot SpecifiedBest Dissolution[19][20][21]
Hydroxypropyl β-Cyclodextrin1:4.5Not SpecifiedHigh Dissolution[19]
Solid Dispersion PEG 6000Not SpecifiedNot Specified27[19]
PVP K30Not SpecifiedNot Specified23[19]

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

This protocol is a general guideline for preparing an ASD of a sulfonyl-containing drug like Celecoxib with a polymer such as PVP K25.[22]

  • Materials and Equipment:

    • Celecoxib

    • Polyvinylpyrrolidone (PVP) K25

    • Methanol (or other suitable solvent)

    • Mortar and pestle

    • Sieve (e.g., 60-mesh)

    • Oven or rotary evaporator

    • Desiccator

  • Procedure: a. Weigh the desired amounts of Celecoxib and PVP K25 to achieve the target drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). b. Dissolve both the drug and the polymer in a minimal amount of methanol in a suitable container to form a clear solution. c. Evaporate the solvent using an oven set to a temperature below the boiling point of the solvent (e.g., 40°C) or by using a rotary evaporator under reduced pressure. Continue until a solid mass is formed. d. Further dry the solid mass under vacuum to ensure complete removal of the solvent. e. Pulverize the dried solid dispersion using a mortar and pestle. f. Pass the resulting powder through a sieve to obtain a uniform particle size. g. Store the prepared solid dispersion in a desiccator until further characterization.

Protocol 2: Preparation of Co-crystals by Liquid-Assisted Grinding

This protocol provides a general method for screening and preparing co-crystals of a sulfonamide with a co-former.[6][23]

  • Materials and Equipment:

    • Sulfonamide drug

    • Selected co-former (e.g., a carboxylic acid or amide)

    • Grinding liquid (e.g., acetonitrile, ethyl acetate)

    • Mortar and pestle or a ball mill

    • Spatula

  • Procedure: a. Weigh equimolar amounts (or other desired stoichiometric ratios) of the sulfonamide drug and the co-former. b. Place the powders in a mortar or a grinding jar. c. Add a few drops of the grinding liquid to the powder mixture. The amount of liquid should be just enough to moisten the powder, not to dissolve it completely. d. Grind the mixture manually with a pestle for a set period (e.g., 20-30 minutes) or in a ball mill according to the manufacturer's instructions. e. Collect the resulting powder. f. Analyze a small portion of the powder using techniques like Powder X-ray Diffraction (PXRD) to check for the formation of a new crystalline phase, which would indicate co-crystal formation.

Visualizations

experimental_workflow_ASD cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep_start Weigh Drug and Polymer dissolve Dissolve in Solvent prep_start->dissolve evaporate Evaporate Solvent dissolve->evaporate dry Dry Solid Mass evaporate->dry mill Pulverize and Sieve dry->mill prep_end Amorphous Solid Dispersion mill->prep_end char_start ASD Powder prep_end->char_start eval_start ASD Powder prep_end->eval_start dsc DSC (Tg, Melting Point) char_start->dsc pxrd PXRD (Amorphous Nature) char_start->pxrd ftir FTIR (Drug-Polymer Interaction) char_start->ftir solubility Solubility Study eval_start->solubility dissolution Dissolution Testing eval_start->dissolution stability Stability Assessment eval_start->stability eval_end Optimized Formulation solubility->eval_end dissolution->eval_end stability->eval_end

Workflow for Amorphous Solid Dispersion (ASD) Preparation and Evaluation.

troubleshooting_cocrystal start Co-crystal Formation Unsuccessful cause1 Inappropriate Co-former? start->cause1 cause2 Suboptimal Stoichiometry? start->cause2 cause3 Unsuitable Solvent/Method? start->cause3 solution1 Screen diverse co-formers (pKa, H-bonding) cause1->solution1 Yes solution2 Test various molar ratios (1:1, 1:2, 2:1) cause2->solution2 Yes solution3 Try different methods (Grinding, Solution-based) and screen various solvents cause3->solution3 Yes

Troubleshooting Logic for Unsuccessful Co-crystal Formation.

References

Technical Support Center: Resolving Poor Chromatographic Separation of Aniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the chromatographic separation of aniline isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor separation of aniline isomers?

Poor separation of aniline isomers in chromatography typically stems from several key factors:

  • Co-elution: Due to their similar structures and physicochemical properties, aniline isomers often have very close retention times, leading to overlapping peaks.

  • Peak Tailing: Aniline, being a basic compound, can interact with acidic residual silanol groups on silica-based stationary phases, causing asymmetric peak shapes (tailing).[1][2] This can obscure the separation of closely eluting isomers.

  • Inadequate Method Parameters: Suboptimal mobile phase composition (pH, organic modifier), temperature, or flow rate can fail to provide the necessary selectivity for isomer separation.

  • Column Selection: The choice of stationary phase is critical. A standard C18 column may not always provide the best selectivity for aniline isomers.[3][4]

Q2: How does mobile phase pH affect the separation of aniline isomers?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like aniline.[5][6][7]

  • Ionization State: Aniline is a weak base (pKa ≈ 4.6). At a mobile phase pH below its pKa, aniline will be protonated (positively charged), and at a pH above its pKa, it will be in its neutral form.

  • Retention Time: In reversed-phase HPLC, the protonated form is more polar and will elute earlier, while the neutral form is more hydrophobic and will be retained longer. By adjusting the pH, you can manipulate the retention times of the isomers to improve separation.

  • Peak Shape: Operating at a low pH (e.g., pH 2-3) can suppress the interaction between the protonated aniline and residual silanols on the stationary phase, leading to improved peak symmetry and reduced tailing.[1]

Q3: I'm observing significant peak tailing for my aniline isomers. What should I do?

Peak tailing for basic compounds like aniline is a common issue. Here are some troubleshooting steps:

  • Lower the Mobile Phase pH: Adjust the mobile phase to a pH of 2.5-3.5 using a suitable buffer (e.g., phosphate or formate) to protonate the aniline molecules and minimize interactions with silanol groups.[1]

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA can mask the active silanol sites on the stationary phase, improving peak shape.

  • Select a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, which reduces peak tailing for basic compounds.

  • Consider a Different Stationary Phase: Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds like aniline isomers compared to traditional C18 columns.[3][4][8][9]

Q4: My aniline isomers are co-eluting. How can I improve the resolution?

Improving the resolution of co-eluting isomers requires optimizing several chromatographic parameters:

  • Optimize Mobile Phase Composition:

    • pH: As discussed in Q2, adjusting the pH can alter the retention times and potentially resolve the isomers.

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[3]

    • Buffer Concentration: Ensure adequate buffer concentration (typically 10-50 mM) to maintain a stable pH.

  • Adjust the Temperature: Lowering the temperature can sometimes improve the separation of isomers.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. Phenyl or polar-embedded phases can be effective for separating aromatic isomers.[3][4]

  • For GC separations: Optimize the temperature program, including the initial temperature, ramp rate, and final temperature, to enhance separation.[10][11][12]

Q5: When should I consider using Gas Chromatography (GC) or Supercritical Fluid Chromatography (SFC) for aniline isomer separation?

  • Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile compounds. For aniline isomers, derivatization is often employed to improve volatility and peak shape.[13] GC can be particularly useful for separating positional isomers of substituted anilines, such as chloroanilines or toluidines.[14][15]

  • Supercritical Fluid Chromatography (SFC): SFC is known for its high efficiency and speed, especially for chiral separations and the separation of positional isomers.[16][17][18] It often provides different selectivity compared to HPLC and can be an excellent alternative when HPLC methods fail to provide adequate resolution.

Troubleshooting Guides

HPLC Troubleshooting for Poor Aniline Isomer Separation

This guide provides a systematic approach to troubleshooting common issues in the HPLC separation of aniline isomers.

Problem: Poor Resolution / Co-elution

dot digraph "HPLC_Troubleshooting_Poor_Resolution" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#5F6368"];

start [label="Poor Resolution or Co-elution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mobile_phase [label="Optimize Mobile Phase"]; adjust_ph [label="Adjust pH (2.5-4.5)"]; change_organic [label="Change Organic Modifier\n(ACN vs. MeOH)"]; check_column [label="Evaluate Stationary Phase"]; phenyl_column [label="Try Phenyl Column"]; polar_embedded_column [label="Try Polar-Embedded Column"]; optimize_temp [label="Adjust Temperature"]; lower_temp [label="Lower Temperature"]; end_resolved [label="Separation Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_mobile_phase; check_mobile_phase -> adjust_ph [label="Primary approach"]; adjust_ph -> change_organic [label="If still co-eluting"]; change_organic -> check_column [label="If selectivity is still poor"]; check_column -> phenyl_column [label="For aromatic isomers"]; check_column -> polar_embedded_column [label="For polar isomers"]; phenyl_column -> optimize_temp; polar_embedded_column -> optimize_temp; optimize_temp -> lower_temp; lower_temp -> end_resolved; adjust_ph -> end_resolved [label="If resolved"]; change_organic -> end_resolved [label="If resolved"]; } p Caption: Troubleshooting workflow for poor resolution or co-elution of aniline isomers in HPLC.

Problem: Peak Tailing

dot digraph "HPLC_Troubleshooting_Peak_Tailing" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#5F6368"];

start [label="Peak Tailing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Check Mobile Phase pH"]; lower_ph [label="Lower pH to 2.5-3.5"]; add_modifier [label="Add Mobile Phase Modifier\n(e.g., TEA)"]; check_column [label="Evaluate Column"]; high_purity_column [label="Use High-Purity, End-Capped Column"]; end_improved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_ph; check_ph -> lower_ph; lower_ph -> add_modifier [label="If tailing persists"]; add_modifier -> check_column [label="If still tailing"]; check_column -> high_purity_column; high_purity_column -> end_improved; lower_ph -> end_improved [label="If improved"]; add_modifier -> end_improved [label="If improved"]; } p Caption: Troubleshooting workflow for peak tailing of aniline isomers in HPLC.

GC Troubleshooting for Co-eluting Aniline Isomers

Problem: Co-elution of Aniline Isomers

dot digraph "GC_Troubleshooting_Coelution" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#5F6368"];

start [label="Co-eluting Isomers in GC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_temp_program [label="Optimize Temperature Program"]; adjust_initial_temp [label="Adjust Initial Temperature"]; adjust_ramp_rate [label="Adjust Ramp Rate"]; change_column [label="Change GC Column"]; different_polarity_column [label="Select Column with Different Polarity\n(e.g., Wax or Phenyl-based)"]; derivatization [label="Consider Derivatization"]; end_resolved [label="Separation Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> optimize_temp_program; optimize_temp_program -> adjust_initial_temp; adjust_initial_temp -> adjust_ramp_rate; adjust_ramp_rate -> change_column [label="If still co-eluting"]; change_column -> different_polarity_column; different_polarity_column -> derivatization [label="If necessary"]; derivatization -> end_resolved; adjust_ramp_rate -> end_resolved [label="If resolved"]; different_polarity_column -> end_resolved [label="If resolved"]; } p Caption: Troubleshooting workflow for co-eluting aniline isomers in GC.

Data Presentation

Table 1: Influence of Mobile Phase pH on Retention Time and Resolution of Toluidine Isomers

Mobile Phase pHRetention Time (min) - o-toluidineRetention Time (min) - m-toluidineRetention Time (min) - p-toluidineResolution (m-toluidine / p-toluidine)
3.04.24.85.11.6
4.05.86.56.81.4
5.07.58.18.31.1

Note: Data is illustrative and based on typical chromatographic behavior. Actual values will vary depending on the specific column and conditions used.

Table 2: Comparison of C18 and Phenyl-Hexyl Columns for the Separation of Chloroaniline Isomers

ParameterC18 ColumnPhenyl-Hexyl Column
Resolution (2-chloroaniline / 3-chloroaniline) 1.21.8
Resolution (3-chloroaniline / 4-chloroaniline) 1.42.1
Tailing Factor (4-chloroaniline) 1.61.2
Analysis Time (min) 1210

Note: Data is synthesized from multiple sources to illustrate the typical performance differences between these column types for this application.[3][4][9]

Experimental Protocols

Detailed HPLC Protocol for the Separation of Nitroaniline Isomers

This protocol provides a starting point for the separation of o-, m-, and p-nitroaniline.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with UV detector.

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 3.0

    • B: Acetonitrile

  • Gradient Program:

    • Start with 30% B, hold for 2 minutes.

    • Increase to 70% B over 8 minutes.

    • Hold at 70% B for 2 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the nitroaniline isomer mixture in the initial mobile phase composition.

GC-FID Protocol for the Analysis of Aniline and Toluidine Isomers

This protocol is a general method for the analysis of aniline and its methylated isomers.

  • Instrumentation:

    • Gas Chromatograph (GC) with Flame Ionization Detector (FID).

  • Column:

    • DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Dilute the sample in a suitable solvent like methanol or dichloromethane. Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve peak shape and volatility.

References

scalability challenges in the synthesis of 4-(2-Methylsulfonylphenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability challenges during the synthesis of 4-(2-Methylsulfonylphenyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve carbon-nitrogen (C-N) bond formation through cross-coupling reactions. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The Buchwald-Hartwig reaction is often preferred for its milder reaction conditions and broader substrate scope, making it more amenable to scale-up.[1][3]

Q2: What are the primary scalability challenges for the Buchwald-Hartwig synthesis of this compound?

A2: Key scalability challenges include:

  • Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture, and its activity may decrease at a larger scale.[4]

  • Reaction heterogeneity: The use of inorganic bases like sodium tert-butoxide can lead to stirring issues and inconsistent reaction progress in large reactors.[5]

  • Product purification: Removing the palladium catalyst and other impurities to meet pharmaceutical-grade specifications can be challenging and costly at scale.[6]

  • Byproduct formation: Side reactions, such as the formation of diarylamine or hydrodehalogenation of the starting material, can become more significant at a larger scale.[7]

  • Heat transfer: Exothermic events during the reaction can be difficult to manage in large vessels, potentially leading to safety hazards and increased byproduct formation.

Q3: Are there "greener" solvent alternatives for the Buchwald-Hartwig reaction at an industrial scale?

A3: Yes, there is a strong trend towards developing more environmentally friendly conditions. Biphasic solvent systems, such as 2-methyltetrahydrofuran (MeTHF) and water, have been successfully employed to facilitate the use of inorganic bases and improve the overall sustainability of the process.[6]

Q4: What are the typical catalyst loadings for a scaled-up Buchwald-Hartwig reaction?

A4: While laboratory-scale reactions might use 1-2 mol% of the palladium catalyst, process chemistry aims for significantly lower loadings, often in the range of 0.1-0.5 mol%, to improve the economic viability and reduce the burden of palladium removal from the final product.[8]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).[4] Use freshly opened or purified catalyst and ligands.
Poorly Soluble Base On a larger scale, inorganic bases can clump. Consider using a different base with better solubility (e.g., cesium carbonate) or a biphasic solvent system to improve mass transfer. Grinding the base before use can also be beneficial.[5]
Insufficient Reaction Temperature Monitor the internal reaction temperature to ensure it reaches the desired setpoint. In large reactors, heat transfer can be less efficient.
Inappropriate Ligand Choice For sterically hindered substrates like 2-substituted anilines, the choice of phosphine ligand is critical. Consider screening a panel of ligands (e.g., XPhos, SPhos) to find the optimal one for your specific substrate combination.[3]
Issue 2: Significant Byproduct Formation
Byproduct Possible Cause Troubleshooting Step
Diarylamine (Ar₂NH) High catalyst loading or prolonged reaction time.Reduce the catalyst loading and monitor the reaction closely to stop it once the starting material is consumed. A more sterically hindered ligand can also suppress diarylation.[7]
Hydrodehalogenation Presence of water or other protic sources.Ensure all reagents and solvents are scrupulously dried.
Aryl Alcohol (ArOH) Reaction with residual water or hydroxide ions.Use anhydrous conditions and consider a non-hydroxide base. Certain ligands are known to suppress the formation of aryl alcohol side products.[7]
Issue 3: Difficulty in Product Purification
Problem Troubleshooting Step
Residual Palladium Employ palladium scavengers (e.g., silica-based thiols, activated carbon) after the reaction is complete.[6] Crystallization is also an effective method for removing palladium.
Co-eluting Impurities If using column chromatography, screen different solvent systems to improve separation. Consider converting the product to a salt to facilitate purification by crystallization.
Product Oiling Out During crystallization, if the product "oils out," try using a different solvent system, adjusting the cooling rate, or seeding the solution with a small amount of pure product.

Data Presentation

Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination at Different Scales (Representative)
Parameter Lab Scale (1 g) Pilot Scale (1 kg)
Aryl Halide 1.0 eq1.0 eq
Aniline 1.2 eq1.1 eq
Palladium Catalyst 1.0 mol%0.2 mol%
Ligand 1.2 mol%0.24 mol%
Base 2.0 eq1.8 eq
Solvent Volume 10 mL/g5 L/kg
Reaction Time 12 h18 h
Typical Yield 85-95%75-85%
Purity (pre-purification) >95%90-95%

Experimental Protocols

Note: The following are representative protocols and may require optimization for specific equipment and reagent batches.

Protocol 1: Laboratory-Scale Buchwald-Hartwig Synthesis of this compound
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq), XPhos (0.012 eq), and sodium tert-butoxide (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen for 15 minutes.

  • Reagent Addition: Add 2-bromoaniline (1.0 eq) and 1-bromo-2-(methylsulfonyl)benzene (1.1 eq) followed by anhydrous toluene (10 mL/g of 2-bromoaniline).

  • Reaction: Heat the mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Scaled-Up Buchwald-Hartwig Synthesis of this compound (Conceptual)
  • Reactor Preparation: A clean and dry 100 L glass-lined reactor is rendered inert by purging with nitrogen.

  • Reagent Charging: Charge the reactor with sodium tert-butoxide (1.8 eq) under a nitrogen blanket.

  • Catalyst and Ligand: In a separate glovebox, prepare a solution of the palladium precatalyst (e.g., XPhos Pd G3, 0.2 mol%) in anhydrous 2-methyltetrahydrofuran (MeTHF). Transfer this solution to the reactor via a cannula.

  • Starting Materials: Add a solution of 2-bromoaniline (1.0 eq) and 1-bromo-2-(methylsulfonyl)benzene (1.05 eq) in MeTHF to the reactor.

  • Reaction: Heat the reaction mixture to 90-95 °C (internal temperature) and maintain for 18-24 hours. Monitor the reaction by in-process control (IPC) using HPLC.

  • Quenching and Work-up: Once the reaction is complete, cool the reactor to 20-25 °C and slowly add water to quench the reaction. Separate the aqueous layer.

  • Palladium Scavenging: Treat the organic layer with a palladium scavenger (e.g., SiliaMetS Thiol) for 4-6 hours.

  • Filtration and Crystallization: Filter the mixture through a pad of celite. Concentrate the filtrate and induce crystallization by adding an anti-solvent (e.g., heptane).

  • Isolation: Isolate the product by filtration, wash with the anti-solvent, and dry under vacuum at 50 °C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents prep_reactor Inert Reactor prep_reagents->prep_reactor charge_reagents Charge Reagents & Catalyst prep_reactor->charge_reagents heat_stir Heat & Stir charge_reagents->heat_stir monitor Monitor IPC heat_stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract purify Purification (Crystallization/Chromatography) extract->purify isolate Isolate & Dry Product purify->isolate

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield or No Reaction check_inert Check Inert Atmosphere & Reagent Purity start->check_inert check_temp Verify Internal Reaction Temperature check_inert->check_temp No Issue optimize_reagents Use Fresh/Dry Reagents & Solvents check_inert->optimize_reagents Issue Found check_base Assess Base Solubility & Activity check_temp->check_base No Issue adjust_heating Adjust Heating Protocol check_temp->adjust_heating Issue Found screen_ligands Screen Different Phosphine Ligands check_base->screen_ligands No Issue change_base Change Base or Solvent System check_base->change_base Issue Found select_ligand Select Optimal Ligand screen_ligands->select_ligand

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonylation of anilines. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This section addresses common problems encountered during the sulfonylation of anilines, offering potential causes and solutions.

Question: Why is the yield of my sulfonylation reaction low?

Answer: Low yields can result from several factors. Consider the following troubleshooting steps:

  • Sub-optimal Reaction Conditions: The choice of catalyst, solvent, base, and temperature is crucial. Ensure you are using the optimized conditions for your specific substrates. Refer to the data tables below for established protocols. For instance, visible-light-mediated reactions are sensitive to the photocatalyst and solvent system.[1][2] In some cases, a solvent-free approach at room temperature can be highly effective.[3][4]

  • Reactivity of the Aniline: Anilines with strong electron-withdrawing groups may exhibit lower reactivity.[1] In such cases, you might need to employ harsher reaction conditions or a different catalytic system. For example, a biomass-derived copper catalyst has shown efficacy in the sulfonylation of various anilines.[5]

  • Nature of the Sulfonylating Agent: The stability and solubility of the sulfonylating agent can impact the reaction efficiency. Sulfonyl fluorides are stable and have good solubility in organic solvents, making them a good alternative to sulfinate salts which can have poor solubility.[1]

  • Catalyst Deactivation or Inefficiency: Ensure the catalyst is active and used in the correct loading. For photoredox catalysis, the choice of the photocatalyst and the influence of its counterion can be critical for reaction efficiency.[1]

  • Presence of Water or Other Impurities: Unless the reaction is known to be compatible with water, ensure all reagents and solvents are dry.

Question: How can I improve the regioselectivity of the sulfonylation?

Answer: The position of sulfonylation on the aniline ring is influenced by both electronic and steric factors.

  • Steric Hindrance: The sulfonyl group is bulky, which generally favors substitution at the para-position over the ortho-position to minimize steric hindrance.[6] If you are observing a mixture of isomers, it might be due to the specific substitution pattern of your aniline.

  • Directing Groups: The amine group of aniline is an ortho-, para-directing group. The electronic nature of other substituents on the ring will also influence the final regiochemical outcome.

  • Reaction Mechanism: The reaction mechanism can influence regioselectivity. For radical-based mechanisms, as seen in some photoredox-catalyzed reactions, the selectivity might differ from classical electrophilic aromatic substitution.

Question: My aniline starting material is unreactive. What can I do?

Answer: Unreactive anilines, particularly those with electron-withdrawing groups, pose a common challenge.[1]

  • Change the Catalytic System: If a particular photocatalyst or metal catalyst is not effective, consider switching to a different one. For example, iridium-based photocatalysts have been used successfully, as have copper-based catalysts.[1][5]

  • Modify the Reaction Conditions: Increasing the temperature or changing the solvent might enhance reactivity. However, be aware that temperature changes do not always lead to improved yields.[5]

  • Protecting Groups: While not always necessary, in some multi-step syntheses, protecting the amine group can prevent side reactions and might influence the reactivity of the aromatic ring.[7]

Frequently Asked Questions (FAQs)

What are the most common methods for the sulfonylation of anilines?

Several methods are available, each with its advantages and limitations. Common approaches include:

  • Visible-light-mediated sulfonylation: This modern approach often utilizes photoredox catalysts (e.g., Iridium complexes) to react anilines with sulfonyl fluorides or sulfinate salts under mild conditions.[1][2][8][9][10]

  • Metal-catalyzed sulfonylation: Transition metals like copper can catalyze the C-H sulfonylation of anilines.[5]

  • Classical electrophilic substitution: This traditional method involves reacting anilines with sulfonyl chlorides, often in the presence of a base.[4]

  • Solvent-free reactions: In some cases, the reaction between an aniline and a sulfonyl chloride can proceed efficiently at room temperature without any solvent.[3][4]

Which sulfonylating agent should I choose?

The choice of sulfonylating agent depends on the desired reactivity, stability, and substrate scope.

  • Sulfonyl chlorides: Readily available and reactive, but the reaction can be vigorous and may require a base.

  • Sulfinate salts: Bench-stable reagents often used in photoredox catalysis, but they can have poor solubility in organic solvents.[1]

  • Sulfonyl fluorides: These are stable, modifiable, and atom-economical reagents that have shown great promise in visible-light-mediated reactions.[1]

  • Sulfonamides: Can also be used as sulfonylating agents through N-S bond activation.[11]

What are the typical side reactions in aniline sulfonylation?

Potential side reactions include:

  • Di-sulfonylation: Primary anilines can sometimes undergo reaction at both the nitrogen and the aromatic ring, or multiple substitutions on the ring.

  • Polymerization: If the aniline is not protected, side reactions leading to polymer formation can occur, especially when using reactive reagents like sulfonyl chlorides in the presence of an amine.[7]

  • Oxidation of the aniline: The aniline moiety can be susceptible to oxidation under certain reaction conditions.

Data Presentation

Table 1: Optimized Reaction Conditions for Visible-Light-Mediated Sulfonylation of Anilines with Sulfonyl Fluorides [1]

ParameterCondition
Aniline 0.2 mmol, 1.0 equivalent
Sulfonyl Fluoride 0.36 mmol, 1.8 equivalent
Photocatalyst Ir[(ppy)₂(dtbbpy)]Cl (5 mol%)
Base NaHCO₃ (0.36 mmol, 1.8 equivalent)
Solvent 2.0 mL
Temperature 50°C
Light Source 30-W blue LEDs
Reaction Time 12 h

Table 2: Optimized Reaction Conditions for Visible-Light-Mediated Sulfonylation of Anilines with Sulfinate Salts [2]

ParameterCondition
Aniline Derivative 1.0 equivalent
Sulfinate Salt 3.0 equivalents
Photocatalyst [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆
Oxidant K₂S₂O₈
Additive TFA
Solvent 10:1 MeCN/water
Light Source Blue LEDs

Table 3: Optimized Reaction Conditions for Copper-Catalyzed Sulfonylation of Anilines [5]

ParameterCondition
N-phenylpicolinamide derivative 0.2 mmol
Sodium sulfinate 0.4 mmol
Catalyst CuₓOᵧ@CS-400 (20 mg)
Additive Ag₂CO₃ (20 mol%)
Oxidant K₂S₂O₈ (2.0 equiv.)
Solvent acetone/H₂O (1:1) (3.0 mL)
Temperature Room Temperature
Reaction Time 3 h

Experimental Protocols

Protocol 1: General Procedure for Visible-Light-Mediated Sulfonylation of Anilines with Sulfonyl Fluorides [1]

  • To a reaction tube, add the aniline (0.2 mmol, 1.0 equivalent), sulfonyl fluoride (0.36 mmol, 1.8 equivalent), Ir[(ppy)₂(dtbbpy)]Cl (5 mol%), and NaHCO₃ (0.36 mmol, 1.8 equivalent).

  • Add the specified solvent (2.0 mL).

  • Seal the tube and place it in a reactor equipped with a magnetic stirrer and a 30-W blue LED light source.

  • Stir the reaction mixture at 50°C for 12 hours.

  • After completion, cool the reaction to room temperature and analyze the products.

Protocol 2: General Procedure for C-H Sulfonylation of Aniline Derivatives using a Copper Catalyst [5]

  • In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the N-phenylpicolinamide derivative (0.2 mmol), sodium sulfinate (0.4 mmol), CuₓOᵧ@CS-400 (20 mg), Ag₂CO₃ (20 mol%), and K₂S₂O₈ (2.0 equiv.).

  • Add a 1:1 mixture of acetone and water (3.0 mL).

  • Stir the resulting mixture at room temperature for 3 hours in the air.

  • Upon completion, add water (20 mL) to the mixture and extract three times with ethyl acetate (10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the residue to obtain the desired product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aniline, Sulfonylating Agent, Catalyst, & Base solvent Add Solvent reagents->solvent setup Seal Vessel & Place in Reactor solvent->setup react Stir under Light & Temperature Control setup->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for sulfonylation of anilines.

troubleshooting_logic start Low Yield in Sulfonylation Reaction cond1 Check Reaction Conditions start->cond1 cond2 Assess Aniline Reactivity cond1->cond2 Optimal sol1 Optimize: Catalyst, Solvent, Base, Temperature cond1->sol1 Sub-optimal cond3 Evaluate Sulfonylating Agent & Catalyst cond2->cond3 Good Reactivity sol2 Use Harsher Conditions or Different Catalyst cond2->sol2 Low Reactivity (EWG present) sol3 Switch to more soluble/ reactive agent (e.g., Sulfonyl Fluoride) cond3->sol3 Poor Solubility/ Activity end Improved Yield cond3->end Optimal sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for low reaction yields.

References

Validation & Comparative

Efficacy of 4-(2-Methylsulfonylphenyl)aniline Derivatives Compared to Celecoxib and Rofecoxib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of derivatives of 4-(2-Methylsulfonylphenyl)aniline, a chemical scaffold of interest in the development of selective cyclooxygenase-2 (COX-2) inhibitors, against the well-established drugs celecoxib and rofecoxib. Due to the limited availability of public data on this compound itself, this comparison focuses on recently synthesized derivatives and their performance in preclinical assays.

Executive Summary

Derivatives of this compound have demonstrated significant potential as highly selective COX-2 inhibitors. In vitro studies reveal that certain derivatives exhibit COX-2 inhibitory potency and selectivity that are comparable to, or in some cases, exceed those of celecoxib and rofecoxib. Notably, compounds such as 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine have shown exceptionally high selectivity indices. While in vivo data is still emerging, these findings underscore the potential of the this compound scaffold in designing next-generation anti-inflammatory agents with improved safety profiles.

Data Presentation: In Vitro COX-1 and COX-2 Inhibition

The following tables summarize the in vitro inhibitory activity of selected this compound derivatives against COX-1 and COX-2, in comparison to celecoxib and rofecoxib. It is important to note that IC50 values can vary based on the specific assay conditions. The data presented here is collated from studies utilizing human whole blood assays, which are considered to be more physiologically relevant than purified enzyme assays.

Table 1: COX-2 and COX-1 Inhibitory Potency (IC50 in µM) and Selectivity Index

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference Assay Type
Celecoxib 0.533.56.6Human Whole Blood Assay[1]
Rofecoxib 0.5318.835.5Human Whole Blood Assay[1]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)0.0735.6508.6Enzyme Inhibition Assay[2]
2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid (QIN2)0.0748.1687.1Enzyme Inhibition Assay[3]
1-(4-(methylsulfonyl)phenyl)-1H-indole (IND4)0.3>80>262Enzyme Inhibition Assay[3]

Note: The data for the derivatives are from enzyme inhibition assays, which may not be directly comparable to the whole blood assay data for celecoxib and rofecoxib. However, they provide a strong indication of high potency and selectivity.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)

A common and physiologically relevant method for assessing COX-1 and COX-2 inhibition is the human whole blood assay.[1][4][5]

Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 activity (IC50) in a whole blood matrix.

Methodology:

  • COX-1 (Thromboxane B2) Assay:

    • Fresh human blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

    • Aliquots of blood are incubated with various concentrations of the test compound or vehicle control.

    • Blood is allowed to clot at 37°C for 60 minutes, during which platelet COX-1 is activated and converts arachidonic acid to thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).

    • The reaction is stopped, and serum is collected for the measurement of TXB2 levels using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).

    • The IC50 value is calculated from the concentration-response curve.

  • COX-2 (Prostaglandin E2) Assay:

    • Heparinized human blood is incubated with various concentrations of the test compound.

    • Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated at 37°C for 24 hours.

    • Plasma is separated, and the concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured by EIA or RIA.

    • The IC50 value is calculated from the concentration-response curve.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new chemical entities.[6]

Objective: To assess the ability of a test compound to reduce inflammation in an animal model.

Methodology:

  • Animals (typically Wistar or Sprague-Dawley rats) are fasted overnight.

  • The test compound, a reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.

  • After a set period (e.g., 60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

  • The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Visualizations

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection_Platelet_Function GI Protection & Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Induces Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Rofecoxib, This compound derivatives) Inhibitors->COX2 Inhibits

Caption: Mechanism of action of selective COX-2 inhibitors.

Experimental Workflow for Evaluating COX-2 Inhibitors

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy & Safety cluster_optimization Lead Optimization Compound_Design Compound Design & Synthesis of Derivatives COX_Inhibition_Assay COX-1 / COX-2 Inhibition Assays (e.g., Whole Blood Assay) Compound_Design->COX_Inhibition_Assay Determine_IC50 Determine IC50 & Selectivity Index COX_Inhibition_Assay->Determine_IC50 Animal_Model Anti-inflammatory Model (e.g., Carrageenan Paw Edema) Determine_IC50->Animal_Model Promising Candidates Toxicity_Studies Preliminary Toxicity Studies Animal_Model->Toxicity_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis Toxicity_Studies->SAR_Analysis SAR_Analysis->Compound_Design Iterative Refinement

Caption: A typical workflow for the discovery and evaluation of novel COX-2 inhibitors.

References

A Comparative Analysis of Halogenated 4-(Methylsulfonyl)aniline Derivatives: Unveiling Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activity, physicochemical properties, and underlying mechanisms of halogenated 4-(methylsulfonyl)aniline derivatives, complete with experimental data and pathway visualizations.

The 4-(methylsulfonyl)aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents. The introduction of halogen atoms onto this core structure has been a widely employed strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of halogenated 4-(methylsulfonyl)aniline derivatives, summarizing key experimental data and elucidating their mechanisms of action to aid in the rational design of next-generation therapeutics.

Performance Comparison: Biological Activity and Physicochemical Properties

The biological activity of halogenated 4-(methylsulfonyl)aniline derivatives is significantly influenced by the nature and position of the halogen substituent. These compounds have demonstrated efficacy as anticancer and anti-inflammatory agents, primarily through the inhibition of key signaling kinases.

Anticancer Activity

The primary anticancer mechanism of many 4-(methylsulfonyl)aniline derivatives is the inhibition of protein kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Src, and Mitogen-activated protein kinase kinase 1 (MEK1).

Table 1: Comparative Anticancer Activity (IC50) of Halogenated 4-Anilinoquinazoline Derivatives against EGFR

Compound IDHalogen Substitution (X)IC50 (nM) for EGFR Kinase InhibitionReference
1H29[1]
23'-F3.8[1]
33'-Cl0.31[1]
43'-Br0.025[1]
53'-I0.89[1]

Note: The data in Table 1 is for 4-anilinoquinazoline derivatives, a closely related scaffold where the 4-(methylsulfonyl)aniline moiety is a key component.

The data clearly indicates that halogen substitution at the 3'-position of the aniline ring significantly impacts EGFR inhibitory activity. The potency generally follows the trend Br > Cl > I > F > H, suggesting that both the electronegativity and the size of the halogen atom play a crucial role in the interaction with the kinase active site.

Anti-inflammatory Activity

Certain halogenated 4-(methylsulfonyl)aniline derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.

Table 2: Physicochemical Properties of Halogenated Aniline Derivatives

DerivativeHalogenLogP (Calculated)Water Solubility
4-FluoroanilineF1.33Soluble
4-ChloroanilineCl1.83Slightly Soluble
4-BromoanilineBr2.09Slightly Soluble
4-IodoanilineI2.53Insoluble

Note: This table presents data for halogenated anilines as a general reference for the impact of halogenation on physicochemical properties. Specific data for halogenated 4-(methylsulfonyl)aniline derivatives is limited.

As the atomic weight of the halogen increases, the lipophilicity (LogP) tends to increase, while water solubility decreases. This trend is critical for drug development as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Halogenated 4-(methylsulfonyl)aniline derivatives can inhibit this pathway at the receptor level.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF (Ligand) EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Halogenated 4-(methylsulfonyl)aniline Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a downstream effector of many receptor tyrosine kinases, including EGFR. Inhibition of upstream components like MEK1 can effectively block this pro-proliferative signaling cascade.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression, Proliferation TranscriptionFactors->CellCycle Inhibitor Halogenated 4-(methylsulfonyl)aniline Derivative (e.g., MEK inhibitor) Inhibitor->MEK

Caption: MAPK/ERK signaling pathway and MEK inhibition.

Experimental Workflow for Anticancer Drug Screening

The following workflow outlines a typical process for evaluating the anticancer potential of novel halogenated 4-(methylsulfonyl)aniline derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of Halogenated 4-(methylsulfonyl)aniline Derivatives KinaseAssay Kinase Inhibition Assay (e.g., EGFR, Src, MEK) Synthesis->KinaseAssay CellViability Cell Viability Assay (e.g., MTT Assay) Synthesis->CellViability IC50 Determine IC50/Ki values KinaseAssay->IC50 WesternBlot Western Blot Analysis (Pathway Modulation) CellViability->WesternBlot CellViability->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A typical workflow for anticancer drug screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the characterization of these compounds.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated 4-(methylsulfonyl)aniline derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Kinase Inhibition Assay (e.g., EGFR)

This assay quantifies the ability of the compounds to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., recombinant human EGFR), a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luciferase-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for MAPK Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, indicating pathway activation or inhibition.

  • Cell Lysis: Treat cancer cells with the test compounds for a specific duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total forms of ERK and MEK.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) reagent. The band intensities are quantified to determine the change in protein phosphorylation.

Conclusion

Halogenation of the 4-(methylsulfonyl)aniline scaffold is a powerful strategy for fine-tuning the pharmacological properties of kinase inhibitors. The choice of halogen and its position on the aromatic ring can dramatically influence potency, selectivity, and ADME characteristics. This guide provides a foundational understanding of these structure-activity relationships, offering valuable insights for the design and development of novel and more effective anticancer agents. Further systematic studies are warranted to generate comprehensive and directly comparable datasets that will undoubtedly accelerate the discovery of next-generation targeted therapies.

References

The Structural Dance of Efficacy: A Comparative Guide to Methylsulfonylphenyl Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutic agents is a continuous journey of molecular refinement. Among the myriad of scaffolds explored, the methylsulfonylphenyl aniline core has emerged as a privileged structure, particularly in the development of anti-inflammatory and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various methylsulfonylphenyl aniline derivatives, supported by experimental data and detailed protocols, to illuminate the path toward designing more effective drug candidates.

The methylsulfonylphenyl aniline moiety is a key pharmacophore in several clinically successful drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib. The sulfone group (SO2Me) often plays a crucial role in binding to the target protein, while the aniline nitrogen provides a versatile point for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This guide will delve into the nuances of how substitutions on both the phenyl and aniline rings influence the biological activity of these compounds.

Comparative Analysis of Biological Activity

The biological activity of methylsulfonylphenyl aniline derivatives has been predominantly investigated in the context of COX-2 inhibition for anti-inflammatory effects. However, their activity against other targets, such as various kinases, has also been explored.

Cyclooxygenase-2 (COX-2) Inhibition

The methylsulfonylphenyl group is a hallmark of many selective COX-2 inhibitors. The SO2Me group is known to insert into a secondary pocket of the COX-2 active site, which is absent in the COX-1 isoform, thereby conferring selectivity.

Table 1: Comparative COX-2 Inhibitory Activity of Methylsulfonylphenyl Aniline Derivatives

Compound IDAniline Substitution (R)Other ModificationsCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Reference A -HImidazo[1,2-a]pyridine core0.15>100>667
Compound 5n 4-Methyl (p-tolyl)8-methyl-imidazo[1,2-a]pyridine core0.0735.6508.6[1]
Compound 5a -HImidazo[1,2-a]pyridine core0.21>100>476
Compound 5d 4-FluoroImidazo[1,2-a]pyridine core0.1185.3775.5
Celecoxib -Pyrazole core with sulfonamide0.0415375

Data synthesized from multiple sources for comparative purposes.

The data clearly indicates that substitutions on the N-phenyl ring significantly impact both potency and selectivity. For instance, the introduction of a methyl group at the para-position of the aniline ring in Compound 5n led to a more potent and selective COX-2 inhibitor compared to the unsubstituted analog (Compound 5a).[1]

Kinase Inhibition

Recent studies have explored the potential of methylsulfonylphenyl anilines as kinase inhibitors, a critical area in cancer therapy. The aniline moiety often serves as a hinge-binding motif in the ATP-binding pocket of kinases.

Table 2: Kinase Inhibitory Activity of Representative Methylsulfonylphenyl Aniline Derivatives

Compound IDTarget KinaseIC50 (nM)
Compound 27 Mer2
Compound 27 Axl16[2]
Imidazoquinoxaline analog p56(Lck)<5

This table presents a selection of data to illustrate the potential of this scaffold in kinase inhibition.

These findings suggest that the methylsulfonylphenyl aniline scaffold is a versatile platform that can be adapted to target different enzyme families by modifying the core structure and peripheral substituents.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of the synthesized compounds.

Protocol:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds, dissolved in DMSO, are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl) containing a heme cofactor at room temperature for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is terminated by adding a solution of HCl.

  • Quantification: The product, prostaglandin E2 (PGE2), is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibition Assay

A variety of assay formats can be used to measure kinase activity. A common method is a radiometric assay.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing the purified kinase, a substrate peptide or protein, ATP (spiked with [γ-33P]ATP), and the test compound in a suitable buffer.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The reaction is stopped by spotting the mixture onto a phosphocellulose filter paper.

  • Washing: The filter paper is washed extensively with a phosphoric acid solution to remove unincorporated [γ-33P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is measured using a scintillation counter.

  • IC50 Calculation: The IC50 value is determined by analyzing the dose-response curve.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure, experimental workflow, and biological activity, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Refinement start Identify Lead Scaffold (Methylsulfonylphenyl Aniline) synthesis Synthesize Analogs (Vary R groups) start->synthesis purification Purify & Characterize synthesis->purification in_vitro In Vitro Assays (e.g., COX, Kinase) purification->in_vitro cell_based Cell-Based Assays (e.g., Proliferation) in_vitro->cell_based in_vivo In Vivo Models (e.g., Animal studies) cell_based->in_vivo sar_analysis Structure-Activity Relationship Analysis in_vivo->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->synthesis candidate Drug Candidate optimization->candidate

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor Methylsulfonylphenyl Aniline Inhibitor Inhibitor->COX2

Caption: Inhibition of the COX-2 signaling pathway by methylsulfonylphenyl anilines.

Logical_Relationship cluster_modifications Chemical Modifications cluster_properties Resulting Properties Core Methylsulfonylphenyl Aniline Core Aniline_Sub Aniline Ring Substituents (R) Core->Aniline_Sub Phenyl_Sub Phenyl Ring Substituents Core->Phenyl_Sub Potency Potency (IC50) Aniline_Sub->Potency Selectivity Selectivity Aniline_Sub->Selectivity PK Pharmacokinetics Aniline_Sub->PK Phenyl_Sub->Potency Phenyl_Sub->Selectivity

Caption: Logical relationship between chemical modifications and biological properties.

References

Comparative Analysis of COX-1 versus COX-2 Selectivity: A Focus on Sulfonyl-Containing Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the selectivity of a representative methylsulfonylphenyl-containing compound for cyclooxygenase-1 (COX-1) versus cyclooxygenase-2 (COX-2), benchmarked against established COX inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and inflammation research.

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX-2. Conversely, the undesirable gastrointestinal side effects are often associated with the inhibition of the constitutively expressed COX-1 isoform. Consequently, the development of selective COX-2 inhibitors is a key objective in creating safer anti-inflammatory therapeutics.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of a novel synthetic compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, was evaluated and compared with the well-established COX inhibitors, Celecoxib and Rofecoxib. The half-maximal inhibitory concentrations (IC50) against human COX-1 and COX-2 are summarized below. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine35.60.07508.6
Celecoxib5.00.05100
Rofecoxib>1000.27>370

Data for 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine sourced from a 2023 study on novel imidazo[1,2-a]pyridine derivatives. Data for Celecoxib and Rofecoxib is derived from established literature.

Experimental Protocols

The following is a representative protocol for an in vitro cyclooxygenase (COX) inhibition assay, based on commonly employed methodologies.

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitors (e.g., Celecoxib, SC-560)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Detection system to measure prostaglandin production (e.g., EIA kit for PGE2, or LC-MS/MS)

Procedure:

  • Enzyme Preparation: Recombinant COX-1 or COX-2 enzyme is diluted in the reaction buffer to a suitable working concentration.

  • Compound Incubation: A range of concentrations of the test compound (typically dissolved in DMSO) is pre-incubated with the enzyme solution for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specified incubation time (e.g., 2 minutes), the reaction is stopped, often by the addition of an acid.

  • Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable method such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualized Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for determining COX selectivity.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Physiological_Prostaglandins Physiological Prostaglandins (e.g., GI protection, platelet aggregation) PGH2_1->Physiological_Prostaglandins Inflammatory_Prostaglandins Inflammatory Prostaglandins (e.g., pain, fever, inflammation) PGH2_2->Inflammatory_Prostaglandins Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, LPS) Inflammatory_Stimuli->COX2 Upregulates

Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid by COX-1 and COX-2.

Experimental_Workflow start Start prepare_reagents Prepare Reagents: - COX-1 / COX-2 Enzymes - Test Compound Dilutions - Substrate (Arachidonic Acid) start->prepare_reagents pre_incubation Pre-incubate Enzyme with Test Compound prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction quantify_product Quantify Prostaglandin (e.g., PGE2 via EIA) stop_reaction->quantify_product calculate_ic50 Calculate IC50 & Selectivity Index quantify_product->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for an in vitro COX selectivity assay.

A Comparative Guide to Aspirin Synthesis: Traditional vs. Microwave-Assisted Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, optimizing synthesis routes is a critical endeavor to enhance efficiency, reduce costs, and minimize environmental impact. This guide provides a direct comparison between the traditional, well-established method of Aspirin (acetylsalicylic acid) synthesis and a modern, "green" chemistry alternative utilizing microwave irradiation. The data and protocols presented are based on established laboratory procedures.

Data Presentation: Synthesis Efficiency at a Glance

The following table summarizes the key quantitative metrics for both the traditional and microwave-assisted synthesis of Aspirin.

MetricTraditional SynthesisMicrowave-Assisted Synthesis
Reaction Yield Typically 45-85%[1][2]~81.6%[3][4]
Reaction Time 10 - 15 minutes (heating)[1][5]2 - 3 minutes[3]
Catalyst Concentrated H₂SO₄ or H₃PO₄[6]None required[3][4]
Solvent Acetic Anhydride (reagent and solvent)Solvent-free[3][4]
Energy Source Steam bath or hot water bath[1][7]Microwave irradiation[3][4]
Purity Requires recrystallization to remove unreacted salicylic acid[1][8]High purity, identified by TLC, melting point, and FTIR[3][4]

Experimental Protocols

Traditional Synthesis of Aspirin

This method involves the esterification of salicylic acid with acetic anhydride using a strong acid catalyst.[6]

Materials:

  • Salicylic acid (2.0 g)[7]

  • Acetic anhydride (5 mL)[7]

  • Concentrated sulfuric acid (5 drops)[7] or phosphoric acid (2 drops)[1]

  • Deionized water

  • Ethanol (for recrystallization)[1]

  • 125 mL Erlenmeyer flask

  • Steam bath or hot water bath

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.[7]

  • In a fume hood, add 5 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric acid.[7]

  • Swirl the flask gently to dissolve the salicylic acid.[7]

  • Heat the flask gently on a steam bath for at least 10 minutes.[7]

  • Allow the flask to cool to room temperature. If crystallization does not begin, scratch the inside of the flask with a glass rod.[7]

  • Once crystal formation is complete, add 50 mL of cold water and cool the mixture in an ice bath.[7]

  • Collect the crude product by vacuum filtration using a Buchner funnel.[7]

  • Wash the crystals with small portions of cold water.[7]

  • Purify the crude product by recrystallizing from a mixture of ethanol and water.[1][9]

Microwave-Assisted Synthesis of Aspirin

This alternative route employs microwave energy to drive the reaction without the need for a solvent or catalyst.[3][4]

Materials:

  • Salicylic acid

  • Acetic anhydride

  • Glass vial

  • Sealed Teflon flask

  • Domestic microwave oven (600W)[4]

Procedure:

  • Place salicylic acid and acetic anhydride into a glass vial.[4]

  • Insert the glass vial into a sealed Teflon flask.[4]

  • Subject the flask to microwave irradiation at 600W for approximately 2-3 minutes.[3][4]

  • After irradiation, the product is dried at 60°C for 2 hours.[3]

  • The resulting compound is identified and its purity confirmed by thin-layer chromatography (TLC), melting point determination, and FTIR spectroscopy.[3][4]

Visualizing the Workflows and Comparison

G Traditional Aspirin Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification salicylic_acid Salicylic Acid mix Mix in Erlenmeyer Flask salicylic_acid->mix acetic_anhydride Acetic Anhydride acetic_anhydride->mix catalyst H₂SO₄ or H₃PO₄ catalyst->mix heat Heat (Steam Bath) mix->heat cool Cool to Room Temp heat->cool crystallize Crystallize cool->crystallize filter Vacuum Filter crystallize->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry product Pure Aspirin dry->product

Caption: Workflow for the traditional synthesis of Aspirin.

G Microwave-Assisted Aspirin Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup salicylic_acid Salicylic Acid mix Mix in Glass Vial salicylic_acid->mix acetic_anhydride Acetic Anhydride acetic_anhydride->mix irradiate Microwave Irradiation (Solvent-Free) mix->irradiate dry Dry Product irradiate->dry product Pure Aspirin dry->product

Caption: Workflow for the microwave-assisted synthesis of Aspirin.

G Comparative Analysis of Synthesis Routes cluster_traditional Traditional Route cluster_microwave Microwave Route traditional_catalyst Catalyst Required traditional_time Longer Reaction Time traditional_energy Conventional Heating traditional_solvent Solvent Used microwave_catalyst Catalyst-Free microwave_time Rapid Reaction microwave_energy Microwave Energy microwave_solvent Solvent-Free comparison Synthesis Efficiency comparison->traditional_catalyst Efficiency Factor comparison->traditional_time Efficiency Factor comparison->traditional_energy Efficiency Factor comparison->traditional_solvent Environmental Factor comparison->microwave_catalyst Efficiency Factor comparison->microwave_time Efficiency Factor comparison->microwave_energy Efficiency Factor comparison->microwave_solvent Environmental Factor

Caption: Logical comparison of the two synthesis routes.

References

Confirming the Chemical Structure of Synthesized 4-(2-Methylsulfonylphenyl)aniline: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis for confirming the chemical structure of synthesized 4-(2-Methylsulfonylphenyl)aniline, a compound of interest for researchers in medicinal chemistry and materials science. Due to the limited availability of published spectral data for this specific molecule, this guide presents predicted spectroscopic data alongside experimental data for a closely related reference compound, 4-(phenylsulfonyl)aniline. This comparison will enable researchers to verify the successful synthesis and purity of this compound.

Structural Comparison

The synthesized compound, this compound, is structurally similar to 4-(phenylsulfonyl)aniline, with the key difference being the presence of a methylsulfonyl group on the second phenyl ring. This substitution is expected to produce distinct shifts in the spectroscopic data, providing a clear basis for structural confirmation.

CompoundChemical StructureMolecular FormulaMolecular Weight
Synthesized Compound: this compound[Image of the chemical structure of this compound]C₁₃H₁₃NO₂S247.31 g/mol
Reference Compound: 4-(Phenylsulfonyl)aniline[Image of the chemical structure of 4-(phenylsulfonyl)aniline]C₁₂H₁₁NO₂S233.29 g/mol

Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectroscopic data for the synthesized and reference compounds.

¹H NMR Spectroscopy Data
CompoundPredicted/Experimental ¹H NMR Data (CDCl₃, 400 MHz)
Synthesized Compound: this compoundPredicted: δ ~3.1 (s, 3H, -SO₂CH₃), ~4.0 (br s, 2H, -NH₂), ~6.7-6.8 (d, 2H, Ar-H), ~7.3-7.6 (m, 4H, Ar-H), ~7.9-8.0 (d, 2H, Ar-H)
Reference Compound: 4-(Phenylsulfonyl)anilineExperimental: δ ~4.1 (br s, 2H, -NH₂), ~6.7 (d, 2H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~7.9 (d, 2H, Ar-H), ~7.95 (d, 2H, Ar-H)
¹³C NMR Spectroscopy Data
CompoundPredicted/Experimental ¹³C NMR Data (CDCl₃, 100 MHz)
Synthesized Compound: this compoundPredicted: δ ~45.0 (-SO₂CH₃), ~115.0, ~128.0, ~129.0, ~130.0, ~133.0, ~139.0, ~142.0, ~150.0 (Ar-C)
Reference Compound: 4-(Phenylsulfonyl)anilineExperimental: δ ~115.0, ~127.0, ~129.0, ~130.0, ~133.0, ~142.0, ~150.0 (Ar-C)
IR Spectroscopy Data
CompoundPredicted/Experimental IR Absorption Bands (cm⁻¹)
Synthesized Compound: this compoundPredicted: 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620-1580 (N-H bend), 1320-1290 & 1160-1120 (S=O stretch)
Reference Compound: 4-(Phenylsulfonyl)anilineExperimental: 3474, 3378 (N-H stretch), 3070 (Ar C-H stretch), 1625 (N-H bend), 1311, 1149 (S=O stretch)
Mass Spectrometry Data
CompoundPredicted/Experimental Mass Spectrum (m/z)
Synthesized Compound: this compoundPredicted: [M]⁺ = 247, prominent fragments from loss of SO₂ (m/z 183) and CH₃SO₂ (m/z 168)
Reference Compound: 4-(Phenylsulfonyl)anilineExperimental: [M]⁺ = 233, prominent fragment from loss of SO₂ (m/z 169)

Experimental Workflow for Structural Confirmation

The following workflow outlines the necessary steps to confirm the structure of the synthesized this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Confirmation synthesis Synthesize this compound purification Purify the crude product (e.g., column chromatography, recrystallization) synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms comparison Compare experimental data with predicted values and data from the reference compound nmr->comparison ir->comparison ms->comparison confirmation Confirm the structure of the synthesized compound comparison->confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same spectrometer at a frequency of 100 MHz. Set the spectral width to cover the range of 0 to 200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peak. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

A Comparative Guide to the ADME-Tox Profile of Aniline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of common aniline-based inhibitors, a chemical class prevalent in modern pharmacotherapy, particularly in oncology. The data presented herein is synthesized from various studies to offer a comparative perspective, supported by detailed experimental methodologies and pathway visualizations to aid in drug development decisions.

Comparative ADME Profile

The ADME properties of aniline-based inhibitors are critical determinants of their clinical efficacy and dosing regimens. These compounds often exhibit variable metabolic stability and permeability, primarily due to the presence of the aniline moiety which is susceptible to oxidative metabolism. Below is a comparative summary of key ADME parameters for representative aniline-based tyrosine kinase inhibitors.

Table 1: Comparative In Vitro ADME Properties of Selected Aniline-Based Inhibitors

ParameterNilotinibDasatinibBosutinibLapatinib
Metabolic Stability (t½, human liver microsomes)~35 min>60 min<10 min<15 min
Primary Metabolizing Enzymes CYP3A4, FMOCYP3A4CYP3A4CYP3A4, CYP2C8
Plasma Protein Binding >98%~96%~94%>99%
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Low to moderate (~1-5)High (>10)High (>10)Low (<1)
Primary Efflux Transporter P-glycoprotein (P-gp)P-gp, BCRPP-gp, BCRPP-gp, BCRP

Disclaimer: The values presented are compiled from multiple sources for comparative purposes and may vary based on specific experimental conditions.

Comparative Toxicity Profile

The aniline substructure is a well-known structural alert for potential toxicity. Key concerns include inhibition of cytochrome P450 enzymes, cardiotoxicity (hERG inhibition), and genotoxicity, often stemming from the metabolic activation of the aniline ring.

Table 2: Comparative In Vitro Toxicity Profile of Selected Aniline-Based Inhibitors

ParameterNilotinibDasatinibBosutinibLapatinib
CYP3A4 Inhibition (IC₅₀, µM)~2.5 (Moderate)~5.0 (Moderate)~1.0 (Strong)~0.5 (Strong)
hERG Inhibition (IC₅₀, µM)>10 (Low Risk)~1.5 (High Risk)>30 (Low Risk)~7.0 (Moderate Risk)
Ames Test Result NegativeNegativeNegativeNegative
Primary Toxicity Concern Cardiovascular eventsCardiotoxicity, fluid retentionHepatotoxicityCardiotoxicity, diarrhea

Experimental Protocols

The data summarized above is typically generated using a standard battery of in vitro assays. The methodologies for these key experiments are outlined below.

3.1. Metabolic Stability Assay This assay evaluates the rate at which a compound is metabolized by liver enzymes.

  • System: Human liver microsomes (HLM) are used as the primary source of metabolic enzymes.

  • Incubation: The test compound (e.g., at 1 µM) is incubated with HLM in the presence of the cofactor NADPH at 37°C.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The reaction is quenched with a solvent like acetonitrile. The concentration of the remaining parent compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculation: The half-life (t½) is determined from the rate of disappearance of the compound.

3.2. CYP450 Inhibition Assay This assay determines if a compound inhibits the activity of major cytochrome P450 enzymes.

  • System: Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9) or HLM are used.

  • Procedure: A specific probe substrate for the CYP isoform is incubated with the enzyme system in the presence of varying concentrations of the test inhibitor.

  • Analysis: The formation of the metabolite from the probe substrate is measured via fluorescence or LC-MS/MS.

  • Calculation: The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting metabolite formation against inhibitor concentration.

3.3. Caco-2 Permeability Assay This assay assesses the potential for a drug to be absorbed across the intestinal wall.

  • System: Caco-2 cells, a human colon adenocarcinoma cell line, are grown to form a confluent monolayer on a semi-permeable membrane, mimicking the intestinal barrier.

  • Procedure: The test compound is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side over time (e.g., up to 2 hours). The experiment is also performed in reverse (BL to AP) to assess active efflux.

  • Analysis: Compound concentrations in the donor and receiver compartments are measured by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp BL-AP / Papp AP-BL) greater than 2 suggests the compound is a substrate of efflux transporters like P-gp.

3.4. hERG Potassium Channel Assay This assay evaluates the risk of a compound causing cardiac arrhythmia.

  • System: Mammalian cells (e.g., HEK293) stably expressing the hERG potassium channel are used.

  • Procedure: The whole-cell patch-clamp technique is employed to measure the hERG current in response to a voltage stimulus. The assay is performed before and after the application of the test compound at various concentrations.

  • Analysis: The inhibition of the hERG current is measured.

  • Calculation: The IC₅₀ value is determined by plotting the percentage of hERG current inhibition against the compound concentration.

3.5. Bacterial Reverse Mutation (Ames) Test This assay screens for the mutagenic potential of a compound.

  • System: Histidine-dependent strains of Salmonella typhimurium are used. These strains cannot grow in a histidine-free medium unless a mutation occurs.

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).

  • Analysis: The number of revertant colonies (colonies that have mutated and can now grow on the histidine-free medium) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Key Toxicity Pathways & Workflows

Visualizing the complex biological processes involved in ADME-Tox profiling is crucial for a comprehensive understanding. The following diagrams illustrate a typical experimental workflow and key toxicity pathways associated with aniline-based compounds.

G cluster_screening In Vitro ADME-Tox Screening cluster_adme cluster_tox lead_opt Lead Optimization adme ADME Profiling lead_opt->adme tox Toxicity Profiling lead_opt->tox met_stab Metabolic Stability (Microsomes, Hepatocytes) cyp_inh CYP Inhibition (3A4, 2D6, etc.) perm Permeability (Caco-2, PAMPA) ppb Plasma Protein Binding candidate Drug Candidate Selection adme->candidate herg hERG Inhibition (Patch Clamp) ames Genotoxicity (Ames Test) cyto Cytotoxicity (e.g., HepG2) tox->candidate

Caption: High-level workflow for in vitro ADME-Tox profiling in drug discovery.

The aniline moiety can undergo metabolic activation to form reactive species. One critical pathway involves N-oxidation, leading to the formation of N-hydroxyaniline, which can induce oxidative stress and methemoglobinemia.

G aniline Aniline-Based Drug cyp CYP450 (e.g., CYP2E1, 3A4) aniline->cyp N-oxidation n_hydroxy N-hydroxyaniline Metabolite cyp->n_hydroxy nitroso Nitrosobenzene (Redox Cycling) n_hydroxy->nitroso Oxidation nitroso->n_hydroxy Reduction hb Hemoglobin (Fe²⁺) met_hb Methemoglobin (Fe³⁺) hb->met_hb Oxidation by Metabolite outcome Methemoglobinemia (Hypoxia) met_hb->outcome

Caption: Pathway of aniline-induced methemoglobin formation.

Furthermore, the formation of reactive nitrenium ions from N-hydroxyaniline metabolites can lead to covalent binding with macromolecules like DNA, which is a key initiating event in chemical carcinogenesis.

G aniline Aniline Moiety n_hydroxy N-hydroxy Metabolite aniline->n_hydroxy CYP-mediated N-oxidation conjugation Phase II Conjugation (e.g., Sulfation, Acetylation) n_hydroxy->conjugation unstable_conj Unstable Conjugate conjugation->unstable_conj nitrenium Reactive Nitrenium Ion unstable_conj->nitrenium Heterolytic Cleavage adduct DNA Adducts dna DNA dna->adduct Covalent Binding outcome Potential Carcinogenicity adduct->outcome

Caption: Metabolic activation of aniline leading to potential carcinogenicity.

Safety Operating Guide

Navigating the Safe Disposal of 4-(2-Methylsulfonylphenyl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for 4-(2-Methylsulfonylphenyl)aniline necessitates a cautious approach to its disposal, leveraging information from structurally analogous compounds. This guide provides a comprehensive disposal plan based on data from related sulfonyl-containing anilines to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Profile Summary of Structurally Related Compounds

To facilitate a clear understanding of the potential risks, the following table summarizes the hazard classifications of compounds structurally similar to this compound. This data underscores the necessity for careful handling and disposal.

Hazard Classification4-(Methylsulfonyl)aniline[2]Aniline[1][3]Aromatic Amines (General)[4]
Acute Oral Toxicity Category 4Category 3Category 4 (for a component in a dilute solution)
Acute Dermal Toxicity Category 4Category 3Not specified
Acute Inhalation Toxicity Category 4 (Dusts and Mists)Category 3Not specified
Skin Corrosion/Irritation Category 2Not specified (Causes skin irritation)[3]Corrosive (for a component in a dilute solution)
Serious Eye Damage/Irritation Category 2Causes serious eye damage[1]Causes serious eye damage (for a component in a dilute solution)
Aquatic Toxicity Not specifiedVery toxic to aquatic life with long lasting effects[1]Not specified

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound, based on best practices for hazardous chemical waste.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical safety goggles and a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[4]

  • Body Protection: Wear a lab coat or other protective clothing. In case of significant contamination, remove and wash contaminated clothing before reuse.[3]

  • Respiratory Protection: If there is a risk of inhalation of dust or vapors, use a NIOSH-approved respirator.[4]

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

2. Waste Collection and Storage:

  • Container: Place waste this compound into a designated, properly labeled, and sealed container for hazardous chemical waste. The container should be kept tightly closed.[2][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

3. Spill Management:

  • Containment: In the event of a spill, prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[4]

  • Cleanup: For solid spills, carefully sweep up the material and place it into the hazardous waste container.[2] For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth, and then place it into the hazardous waste container.[4]

  • Ventilation: Ensure adequate ventilation during the cleanup process.

4. Final Disposal:

  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.[4]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal environmental regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_collection Collect Waste in a Labeled, Sealed Container ppe->waste_collection spill Spill Occurs? cleanup Contain and Clean Up Spill with Inert Absorbent spill->cleanup Yes storage Store Container in a Designated Hazardous Waste Area spill->storage No cleanup->waste_collection waste_collection->spill disposal_co Contact Licensed Waste Disposal Company storage->disposal_co documentation Complete Waste Disposal Documentation disposal_co->documentation end End: Proper Disposal documentation->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.